FB23
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-[2,6-dichloro-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-9-16(10(2)25-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(23)24/h3-8,21H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXZATVQMFSUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of FB23: A Technical Guide for Researchers
FB23 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) mRNA demethylase. This guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular interactions, cellular effects, and preclinical therapeutic potential, particularly in the context of acute myeloid leukemia (AML). A closely related, structurally analogous compound, this compound-2, will also be discussed due to its similar mechanism and extensive characterization in the literature.
Direct Inhibition of FTO Demethylase Activity
This compound and its analogue this compound-2 exert their biological effects through direct binding to and inhibition of the FTO protein. FTO is an enzyme that removes the methyl group from m6A, a prevalent modification on messenger RNA (mRNA) that plays a crucial role in regulating mRNA stability, splicing, and translation.
By inhibiting FTO, this compound effectively increases the global levels of m6A in the transcriptome. This altered epitranscriptomic landscape is the primary driver of the downstream cellular consequences observed with this compound treatment. The direct interaction between this compound and FTO has been confirmed through various biophysical and cellular assays.[1][2][3]
Quantitative Inhibition Data
The potency of this compound and this compound-2 against FTO has been quantified in cell-free and cell-based assays. The following table summarizes the key inhibitory concentrations (IC50) and other relevant quantitative data.
| Compound | Target | IC50 (Cell-free assay) | Cell Proliferation IC50 (NB4 AML cells) | Cell Proliferation IC50 (MONOMAC6 AML cells) |
| This compound | FTO demethylase | 60 nM[1][4] | 44.8 µM (72 hours)[1][4] | 23.6 µM (72 hours)[1][4] |
| This compound-2 | FTO demethylase | 2.6 µM[5][6] | 0.8 µM[6] | 1.5 µM[6] |
Downstream Cellular and Molecular Effects
The this compound-mediated inhibition of FTO and subsequent increase in m6A levels trigger a cascade of events within cancer cells, primarily impacting gene expression programs that govern cell proliferation, differentiation, and survival.
Signaling Pathways Modulated by this compound
Transcriptome-wide analyses, such as RNA sequencing (RNA-seq), have revealed that this compound treatment significantly alters gene expression profiles in AML cells. The observed changes closely mimic those seen with genetic knockdown of FTO, indicating a high degree of on-target activity.[2] Key signaling pathways affected include:
-
Suppression of Oncogenic Pathways: this compound treatment leads to the significant downregulation of critical cancer-promoting pathways, including:
-
Activation of Tumor Suppressor Pathways: Conversely, this compound activates pathways that inhibit cancer cell growth and promote cell death, such as:
The diagram below illustrates the core mechanism of action of this compound.
Caption: Mechanism of this compound action on the FTO signaling pathway.
Effects on Cell Fate
The modulation of these signaling pathways culminates in several key anti-leukemic effects in vitro:
-
Inhibition of Proliferation: As indicated by the IC50 values, this compound and this compound-2 potently suppress the proliferation of human AML cell lines.[4][5][6]
-
Induction of Apoptosis: this compound treatment activates apoptotic pathways, leading to programmed cell death in AML cells.[1][4]
-
Promotion of Myeloid Differentiation: The compounds promote the differentiation of leukemic cells, a therapeutic goal in AML.[5][6] This is partly achieved by increasing the expression of key differentiation-associated genes like ASB2 and RARA.[6]
-
Cell Cycle Arrest: this compound-2 has been shown to induce cell cycle arrest at the G1 stage in AML cells.[6]
In Vivo Efficacy and Pharmacokinetics
The therapeutic potential of FTO inhibition by this compound analogues has been demonstrated in preclinical animal models.
-
Suppression of Leukemia Progression: In mouse xenograft models using human AML cells, this compound-2 significantly inhibited the progression of leukemia and prolonged the survival of the treated mice.[2][5]
Pharmacokinetic Profile
Pharmacokinetic studies in Sprague Dawley (SD) rats have provided initial insights into the in vivo behavior of these compounds.
| Compound | Dose | Route | Tmax | Cmax | T1/2 |
| This compound | 3 mg/kg | i.p. | 0.4 hr[1] | 142.5 ng/mL[1] | N/A |
| This compound-2 | 3 mg/kg | i.p. | N/A | 2421.3 ng/mL[6] | 6.7 hr[6] |
Experimental Methodologies
The characterization of this compound's mechanism of action has relied on a variety of standard and advanced molecular and cell biology techniques.
Summary of Key Experimental Protocols
-
Cell Proliferation Assay:
-
Principle: To determine the effect of this compound on the growth of AML cells.
-
Methodology: AML cell lines (e.g., NB4, MONOMAC6) were seeded and treated with varying concentrations of this compound or DMSO (vehicle control) for 24 to 96 hours. Cell proliferation was quantified using the CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay, which measures the conversion of a tetrazolium compound into a colored formazan (B1609692) product by metabolically active cells.[4]
-
-
m6A Dot Blot Assay:
-
Principle: To measure changes in global m6A levels in RNA following this compound treatment.
-
Methodology: Total RNA was extracted from AML cells treated with this compound or DMSO. The RNA was then spotted onto a membrane and probed with an antibody specific for m6A to visualize and quantify the overall abundance of this modification.[2]
-
-
Transcriptome-wide RNA Sequencing (RNA-seq):
-
Principle: To identify genes and signaling pathways affected by this compound treatment on a global scale.
-
Methodology: NB4 AML cells were treated with this compound, this compound-2, or DMSO. RNA was extracted, and sequencing libraries were prepared and sequenced. The resulting data was analyzed to identify differentially expressed genes, and Gene Set Enrichment Analysis (GSEA) was performed to uncover the enrichment of specific signaling pathways.[2]
-
-
Cellular Thermal Shift Assay (CETSA):
-
Principle: To confirm the direct binding of this compound to the FTO protein in a cellular context.
-
Methodology: This technique assesses the thermal stability of a target protein in the presence and absence of a ligand. Increased thermal stability of FTO in this compound-treated cells would indicate direct binding.[2]
-
-
Nuclear Magnetic Resonance (NMR) Titrations:
-
Principle: To investigate the direct interaction between FTO and this compound in solution.
-
Methodology: Carr-Purcell-Meiboom-Gill (CPMG) NMR titrations were performed to observe dose-dependent attenuation of signals, and saturation transfer difference (STD) experiments were used to detect positive signals, both of which indicate a direct interaction between the protein and the small molecule.[2]
-
The following diagram outlines a general experimental workflow for characterizing an FTO inhibitor like this compound.
Caption: General experimental workflow for this compound characterization.
Conclusion
This compound is a potent and selective inhibitor of the FTO m6A demethylase. Its mechanism of action is centered on the direct inhibition of FTO, leading to an increase in global m6A RNA methylation. This epitranscriptomic reprogramming results in the suppression of oncogenic signaling pathways (e.g., MYC, E2F) and the activation of tumor-suppressive responses (e.g., apoptosis, p53). In preclinical models of acute myeloid leukemia, these molecular events translate into significant anti-tumor efficacy, including reduced proliferation, induced apoptosis, and enhanced differentiation, ultimately leading to prolonged survival in vivo. The data accumulated to date strongly support FTO as a druggable target in AML and position this compound and its analogues as promising therapeutic agents for further development.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
The Role of FTO Demethylase in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: FTO and the Epitranscriptomic Landscape of AML
Acute Myeloid Leukemia (AML) is an aggressive and heterogeneous hematopoietic malignancy characterized by the clonal expansion of myeloid blasts in the bone marrow, blood, and other tissues. While genetic mutations are known drivers of AML, the field of epitranscriptomics has unveiled a new layer of gene regulation crucial to leukemogenesis. At the forefront of this regulation is the N6-methyladenosine (m6A) modification, the most abundant internal modification of messenger RNA (mRNA) in eukaryotes.[1][2][3]
The m6A modification is a dynamic and reversible process orchestrated by a set of proteins: "writers" (methyltransferases like METTL3/14), "erasers" (demethylases like FTO and ALKBH5), and "readers" (m6A-binding proteins that mediate downstream effects).[4] The fat mass and obesity-associated (FTO) protein was the first identified m6A RNA demethylase, capable of removing methyl groups from mRNA.[2] Emerging evidence has firmly established that FTO plays a critical oncogenic role in AML by post-transcriptionally regulating key target genes, thereby promoting leukemogenesis and influencing therapeutic response.[1][3][5] This guide provides an in-depth overview of the molecular mechanisms, functional roles, and therapeutic targeting of FTO in AML.
Aberrant Expression of FTO in AML Subtypes
A key pathological feature of FTO in AML is its significant upregulation in specific, often high-risk, subtypes of the disease.[2] Analysis of large patient cohorts has demonstrated that FTO is highly expressed in AMLs with t(11q23)/MLL-rearrangements, t(15;17)/PML-RARA (also known as Acute Promyelocytic Leukemia or APL), FLT3-Internal Tandem Duplication (FLT-ITD), and/or Nucleophosmin 1 (NPM1) mutations.[1][2][3][5][6]
The expression of FTO is significantly higher in these AML subtypes compared to normal hematopoietic stem and progenitor cells and other forms of AML, such as those with t(8;21) or inv(16) cytogenetic abnormalities.[2][5] This subtype-specific overexpression suggests that FTO is a downstream effector of various oncogenic fusion proteins and mutations that drive these leukemias.
| AML Subtype / Comparison | FTO Expression Level | Significance (p-value) | Reference(s) |
| MLL-rearranged AML vs. Normal Controls | Significantly Higher | p = 0.04 | [2][5] |
| MLL-rearranged AML vs. Non-MLL-rearranged AML | Significantly Higher | p = 0.002 | [2][5] |
| t(15;17) APL vs. t(8;21) and inv(16) AML | Significantly Higher | - | [2][5] |
| FLT3-ITD and/or NPM1 mutated AML vs. wild-type | Significantly Higher | - | [5] |
Molecular Mechanism: The FTO-m6A Regulatory Axis
FTO exerts its oncogenic function primarily through its m6A demethylase activity. By removing m6A marks from specific mRNA transcripts, FTO alters their stability, splicing, and translation, ultimately dysregulating critical cellular pathways.
Key mRNA Targets of FTO in AML
Transcriptome-wide m6A sequencing has identified several critical mRNA targets of FTO in AML. The regulation of these targets is central to FTO's role in promoting leukemia.
-
ASB2 and RARA: Ankyrin Repeat And SOCS Box Containing 2 (ASB2) and Retinoic Acid Receptor Alpha (RARA) are two key tumor-suppressive targets. FTO removes m6A marks from the 3' untranslated regions (UTRs) of ASB2 and RARA transcripts.[2] This demethylation leads to decreased mRNA stability and subsequent degradation, resulting in lower protein levels of ASB2 and RARA.[2][5] Downregulation of these proteins inhibits myeloid differentiation and promotes leukemic cell survival.[2][3]
-
MYC and CEBPA: In contrast, FTO can positively regulate the expression of key proto-oncogenes like MYC and CCAAT/Enhancer Binding Protein Alpha (CEBPA).[7][8] By demethylating their transcripts, FTO increases their stability, leading to enhanced expression.[8] This promotes cell proliferation and blocks differentiation, contributing to the malignant phenotype.
-
PDGFRB/ERK Signaling: In the context of NPM1-mutated AML, FTO has been shown to activate the PDGFRB/ERK signaling axis, which is crucial for leukemic cell survival and proliferation.[9]
Signaling Pathway Visualization
The signaling cascade initiated by FTO involves the demethylation of target mRNAs, leading to altered protein expression and downstream cellular effects that collectively drive leukemogenesis.
Functional Consequences of FTO Overexpression in AML
The dysregulation of FTO's molecular targets translates into distinct pro-leukemic cellular phenotypes, which have been validated through both in vitro and in vivo studies.
-
Promotes Cell Proliferation and Transformation: Overexpression of FTO in AML cell lines enhances cell growth and transformation, while its knockdown or inhibition leads to reduced proliferation and cell cycle arrest.[7]
-
Suppresses Apoptosis: FTO confers a survival advantage to leukemic cells by inhibiting apoptosis.[7]
-
Blocks Myeloid Differentiation: FTO plays a crucial role in the differentiation block that characterizes AML. It inhibits the therapeutic effects of all-trans-retinoic acid (ATRA), particularly in APL, by downregulating its target, RARA.[2][3][5]
-
Enhances Leukemogenesis in vivo: The definitive oncogenic role of FTO has been demonstrated in mouse models. Forced expression of Fto in concert with the MLL-AF9 fusion oncogene significantly accelerates the onset of leukemia in bone marrow transplantation assays.[5]
| Experimental Finding | Assay/Model | Quantitative Outcome | Reference(s) |
| Enhanced Leukemogenesis | Mouse Bone Marrow Transplant (MLL-AF9) | Significantly accelerated leukemia onset in recipient mice | [5] |
| Inhibition of Differentiation | ATRA treatment of NB4 cells | FTO overexpression inhibits ATRA-induced differentiation | [2][7] |
| Suppression of Proliferation | FTO inhibitor (FB23-2) on AML cells | Dose-dependent suppression of cell proliferation | [7][10] |
| Induction of Apoptosis | FTO inhibitor (this compound-2) on AML cells | Dose-dependent induction of apoptosis | [7][10] |
Therapeutic Targeting of FTO in AML
Given its critical role in driving and sustaining the leukemic state, FTO has emerged as a promising therapeutic target.[11] Several strategies are being explored to inhibit its demethylase activity.
-
Small-Molecule Inhibitors: Structure-based drug design has led to the development of specific small-molecule inhibitors of FTO, including This compound-2 and CS1/CS2 .[7][11] These compounds bind directly to the FTO active site, inhibiting its demethylase activity.[7] In preclinical models, these inhibitors have been shown to increase global m6A levels, suppress AML cell proliferation, induce apoptosis and differentiation, and significantly inhibit leukemia progression in xenograft mouse models.[7][10][11]
-
R-2-hydroxyglutarate (R-2HG): The oncometabolite R-2HG, produced by mutant isocitrate dehydrogenase (IDH) 1 and 2 enzymes, has been found to have anti-leukemic activity by competitively inhibiting FTO.[8][12] This inhibition leads to increased m6A levels, destabilization of MYC and CEBPA transcripts, and suppression of tumor growth, revealing a fascinating link between cancer metabolism and epitranscriptomics.[8]
-
Combination Therapies: FTO inhibitors have shown synergistic effects when combined with other anti-leukemia agents. For instance, they can sensitize AML cells to chemotherapy and other targeted agents, offering a potential strategy to overcome drug resistance.[11]
| Inhibitor | Type | Mechanism | Reported Effect (IC50 / In vivo) | Reference(s) |
| This compound-2 | Small Molecule | Selective, competitive inhibitor | Suppresses AML cell proliferation and tumor growth in mice | [7][10][13] |
| CS1 / CS2 | Small Molecule | Selective, competitive inhibitor | Potent anti-leukemic effects; prolongs survival in mice | [11] |
| R-2HG | Oncometabolite | Competitive inhibitor of FTO activity | Suppresses proliferation in FTO-high AML cells | [8][12] |
Key Experimental Protocols
The elucidation of FTO's role in AML has been made possible by a range of sophisticated molecular biology techniques. Below are outlines of key experimental protocols.
Transcriptome-wide m6A-Seq and RNA-Seq Workflow
This dual-sequencing approach is fundamental for identifying FTO's direct mRNA targets and understanding the transcriptional consequences of FTO activity.
Methodology:
-
RNA Preparation: Total RNA is isolated from AML cells (e.g., cells overexpressing FTO versus control cells). Poly(A) RNA is purified and chemically fragmented into ~100-nucleotide fragments.[14]
-
Input Sample: An aliquot of the fragmented RNA is set aside as the 'input' control. This sample is used for standard RNA sequencing to determine the overall abundance of each transcript.[14]
-
Immunoprecipitation (IP): The remaining fragmented RNA is incubated with an antibody specific to m6A, which captures the m6A-containing RNA fragments.[15]
-
Sequencing: Both the m6A-enriched (IP) and input samples are converted to cDNA libraries and subjected to high-throughput sequencing.[14]
-
Bioinformatic Analysis: Sequencing reads from the IP sample are mapped to the genome to identify m6A peaks (regions enriched for m6A). Reads from the input sample are used to analyze differential gene expression. By integrating these two datasets, researchers can identify genes that show both a change in m6A methylation and a corresponding change in expression, pinpointing them as likely FTO targets.[5][16]
RNA Stability Assay (Actinomycin D Chase)
This assay measures the half-life of specific mRNAs to determine if FTO affects their stability.[17][18]
Methodology:
-
Cell Culture: AML cells with modulated FTO expression (e.g., FTO knockdown vs. control) are cultured.
-
Transcription Inhibition: Cells are treated with Actinomycin D, a potent inhibitor of RNA polymerase II, which halts new mRNA synthesis.[17]
-
Time Course Collection: Cells are harvested at multiple time points following Actinomycin D treatment (e.g., 0, 2, 4, 6, 8 hours).
-
RNA Quantification: RNA is extracted at each time point, and the level of a specific target mRNA (e.g., ASB2, RARA) is quantified using reverse transcription-quantitative PCR (RT-qPCR).
-
Half-Life Calculation: The decay rate and half-life of the mRNA are calculated by plotting its abundance over time. A shorter half-life in FTO-overexpressing cells indicates that FTO destabilizes the transcript.[19]
Mouse Bone Marrow Transplantation (BMT) Assay for Leukemogenesis
This in vivo model is the gold standard for assessing the role of a gene in the initiation and progression of leukemia.[20][21][22]
Methodology:
-
Donor Cell Preparation: Hematopoietic stem and progenitor cells are isolated from the bone marrow of donor mice. These cells are then transduced with retroviruses to express an oncogene (e.g., MLL-AF9) with or without co-expression of FTO.[21]
-
Recipient Preparation: Recipient mice are lethally irradiated to ablate their native hematopoietic system, making them receptive to the donor cells.[20]
-
Transplantation: The transduced donor cells are injected into the irradiated recipient mice, typically via tail vein injection.[23]
-
Monitoring: The health of the recipient mice is monitored, including peripheral blood counts and signs of leukemia (e.g., weight loss, enlarged spleen).
-
Survival Analysis: The time to leukemia onset and overall survival are recorded. A shorter survival time in the FTO-expressing group compared to the control group demonstrates that FTO accelerates leukemogenesis.[5]
Conclusion and Future Perspectives
The m6A demethylase FTO has been unequivocally established as a potent oncogene in distinct subtypes of Acute Myeloid Leukemia. Its mechanism of action, centered on the demethylation and subsequent dysregulation of critical target mRNAs like ASB2, RARA, MYC, and CEBPA, provides a clear rationale for its role in promoting cell proliferation, blocking differentiation, and driving leukemogenesis.[1][2][7]
The development of potent and specific small-molecule inhibitors, along with the discovery that the oncometabolite R-2HG can functionally inhibit FTO, has validated it as a druggable target.[7][8] Targeting FTO represents a novel and promising therapeutic strategy that could benefit a significant portion of AML patients, particularly those with high-risk molecular features associated with FTO overexpression.
Future research will likely focus on optimizing FTO inhibitors for clinical use, exploring rational combination therapies to overcome resistance, and further dissecting the complex interplay between the epitranscriptome and the AML genome to identify new vulnerabilities for therapeutic intervention.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The m6A RNA modification in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cityofhope.org [cityofhope.org]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. R-2-HG in AML… friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mRNA Stability Analysis Using Actinomycin D Assay - mRNA-based Drug R&D Service [mrnabased-drug.com]
- 19. The role of m6A demethylase FTO in chemotherapy resistance mediating acute myeloid leukemia relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental Competitive Bone Marrow Transplant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol to establish a stable MLL-AF9_AML mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A robust xenotransplantation model for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
FB23: A Potent and Selective Chemical Probe for the m⁶A RNA Demethylase FTO
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The N⁶-methyladenosine (m⁶A) modification of messenger RNA is a critical regulator of gene expression, influencing mRNA splicing, stability, and translation. The fat mass and obesity-associated protein (FTO) was the first identified m⁶A demethylase, and its dysregulation has been implicated in various diseases, including cancer.[1][2] Specifically, FTO has emerged as a promising therapeutic target in acute myeloid leukemia (AML), where its inhibition has been shown to suppress leukemogenesis.[1][3] FB23 and its derivative, this compound-2, are small molecule inhibitors that directly bind to FTO and selectively inhibit its demethylase activity, making them valuable chemical probes for studying FTO biology and potential therapeutic leads.[4][5] This technical guide provides a comprehensive overview of this compound and this compound-2, including their biochemical and cellular activity, detailed experimental protocols, and the key signaling pathways they modulate.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analog this compound-2, providing a comparative overview of their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of this compound and this compound-2
| Compound | Target | IC₅₀ (Enzymatic Assay) | Cell Line | IC₅₀ (Cell-based Assay) |
| This compound | FTO | 60 nM[4][6] | NB4 (AML) | 44.8 µM[3][4] |
| MONOMAC6 (AML) | 23.6 µM[3][4] | |||
| This compound-2 | FTO | 2.6 µM[7][8][9] | NB4 (AML) | 0.8 µM[3][9] |
| MONOMAC6 (AML) | 1.5 µM[3][9] | |||
| Various AML cells | 1.9-5.2 µM[8] |
Table 2: Selectivity Profile of this compound and this compound-2
| Compound | Off-Target | Assay Type | Result |
| This compound | ALKBH5 | In vitro demethylation assay | No inhibition[4] |
| This compound-2 | ALKBH5 | In vitro demethylation assay | No inhibition[4] |
| This compound-2 | ALKBH5 | Drug Affinity Responsive Target Stability (DARTS) | No direct binding[4] |
Table 3: Pharmacokinetic Parameters of this compound and this compound-2 in Rats (3 mg/kg, i.p.)
| Compound | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | T₁/₂ (hr) |
| This compound | 142.5 ± 26.1[4] | 0.4 ± 0.1[4] | Not Reported |
| This compound-2 | 2421.3 ± 90.9[4] | 0.08[4] | 6.7 ± 1.3[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the replication and further investigation of this compound and this compound-2's effects.
In Vitro FTO Demethylase Inhibition Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the FTO-mediated demethylation of an m⁶A-containing RNA substrate.
Materials:
-
Recombinant human FTO protein
-
Fluorescently labeled m⁶A-containing RNA oligonucleotide (substrate)
-
Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water.[8]
-
Test compounds (e.g., this compound, this compound-2) dissolved in DMSO
-
384-well black plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.[8]
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.[8]
-
Prepare the FTO enzyme solution by diluting recombinant human FTO to the desired concentration (e.g., 0.25 µM) in assay buffer.[8]
-
Add 25 µL of the FTO enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.[8]
-
Prepare the m⁶A RNA substrate solution by diluting the fluorescently labeled oligonucleotide to the desired concentration (e.g., 7.5 µM) in assay buffer.[8]
-
Initiate the demethylation reaction by adding 25 µL of the m⁶A RNA substrate solution to each well.
-
Incubate the plate for 2 hours at room temperature, protected from light.[8]
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent label.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[8]
Cell Proliferation Assay (CellTiter 96® AQueous Non-Radioactive)
This colorimetric assay determines the number of viable cells in culture after treatment with a test compound.
Materials:
-
AML cell lines (e.g., NB4, MONOMAC6)
-
Complete culture medium
-
Test compounds (e.g., this compound, this compound-2)
-
CellTiter 96® AQueous One Solution Reagent (Promega)[10]
-
96-well plates
Procedure:
-
Seed AML cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of the test compounds in culture medium and add them to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 48-72 hours) at 37°C in a humidified, 5% CO₂ atmosphere.[11]
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.[10]
-
Incubate the plate for 1-4 hours at 37°C.[10]
-
Measure the absorbance at 490 nm using a 96-well plate reader.[10][12]
-
The quantity of formazan (B1609692) product, as measured by the absorbance, is directly proportional to the number of living cells.[12] Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Drug Affinity Responsive Target Stability (DARTS) Assay
This method identifies direct binding between a small molecule and its protein target by assessing the compound's ability to protect the target protein from proteolysis.[13][14]
Materials:
-
AML cell lysate
-
Test compound (e.g., this compound-2)
-
Protease (e.g., pronase)
-
SDS-PAGE gels
-
Western blot apparatus
-
Antibodies against the target protein (FTO) and a non-target protein (e.g., ALKBH5)
Procedure:
-
Prepare cell lysates from AML cells.
-
Incubate aliquots of the cell lysate with the test compound or vehicle control (DMSO) for a specified time.
-
Subject the lysates to limited proteolysis by adding a protease. The extent of digestion should be optimized to see a difference between the treated and untreated samples.[13]
-
Stop the digestion by adding a protease inhibitor or by heat denaturation.
-
Separate the protein fragments by SDS-PAGE.
-
Perform a Western blot using antibodies specific to the potential target protein (FTO) and a negative control protein (ALKBH5).
-
A stronger band for the target protein in the compound-treated sample compared to the control indicates that the compound binds to and stabilizes the protein against proteolysis.[13]
In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound-2 in a mouse model of AML.
Materials:
-
Immunocompromised mice (e.g., NSGS mice)[4]
-
AML cells (e.g., MONOMAC6)
-
This compound-2 formulated for intraperitoneal (i.p.) injection
-
Vehicle control solution
Procedure:
-
Inject AML cells into the mice to establish the xenograft model.[4]
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound-2 (e.g., 2 mg/kg) or vehicle control via i.p. injection daily for a specified period (e.g., 10 days).[4]
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times weekly.[15]
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and harvest tumors and organs for further analysis (e.g., histology, Western blot).
-
The therapeutic effect is assessed by comparing tumor growth, survival rates, and the abundance of AML cells between the treated and control groups.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by FTO inhibition and a typical experimental workflow for validating a chemical probe like this compound.
Caption: FTO Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Validating this compound as a Chemical Probe.
Conclusion
This compound and its analog this compound-2 are potent and selective inhibitors of the FTO m⁶A RNA demethylase. Their ability to directly engage FTO, inhibit its enzymatic activity, and elicit anti-proliferative and pro-apoptotic effects in AML cells, both in vitro and in vivo, establishes them as valuable chemical probes. This guide provides the necessary quantitative data and detailed experimental protocols to facilitate further research into the biological functions of FTO and the therapeutic potential of its inhibition. The provided diagrams offer a clear visualization of the FTO signaling pathway and a logical workflow for the characterization of similar chemical probes.
References
- 1. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. CellTiter 96® Non-Radioactive Cell Proliferation Assay Protocol [worldwide.promega.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.co.uk [promega.co.uk]
- 12. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (MTS) [promega.sg]
- 13. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Understanding m6A Modification in the Context of FTO Inhibition by FB23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to N6-methyladenosine (m6A) Modification
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including RNA splicing, nuclear export, stability, and translation. This dynamic and reversible process is regulated by a complex interplay of proteins: "writers" that install the methyl group, "erasers" that remove it, and "readers" that recognize the methylated RNA and elicit downstream effects.
The m6A modification landscape is primarily established by a methyltransferase complex, often referred to as the "writer" complex, with its core components being METTL3 and METTL14. This complex catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine (B11128) residues within a specific consensus sequence.
The reversibility of m6A is governed by demethylases, or "erasers." The two main m6A demethylases identified in mammals are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). These enzymes oxidatively demethylate m6A, thereby removing the modification and influencing the fate of the target mRNA.
Finally, "reader" proteins, which contain a conserved YTH domain, specifically recognize and bind to m6A-modified RNA. This recognition can lead to various outcomes, such as enhanced translation, degradation, or altered splicing of the target mRNA. The YTH domain family includes proteins like YTHDF1, YTHDF2, YTHDF3, and YTHDC1, each with distinct functional roles.
Given the profound impact of m6A modification on gene expression, its dysregulation has been implicated in a wide range of diseases, including cancer. The FTO protein, in particular, has emerged as a key player in the progression of several malignancies, including acute myeloid leukemia (AML).
FB23: A Potent and Selective Inhibitor of FTO
This compound is a small molecule inhibitor that has been developed to specifically target the m6A demethylase activity of FTO. By inhibiting FTO, this compound effectively increases the overall level of m6A methylation on RNA, leading to downstream changes in gene expression that can impact disease progression. This technical guide will delve into the core aspects of studying m6A modification with a focus on the application of this compound as a chemical probe and potential therapeutic agent.
Quantitative Data on this compound and its Analogs
The following tables summarize the key quantitative data related to the activity of this compound and its derivative, this compound-2.
Table 1: In Vitro Inhibitory Activity of this compound and this compound-2 against FTO
| Compound | Target | IC50 (nM) |
| This compound | FTO | 60[1][2] |
| This compound-2 | FTO | 2600[3] |
Table 2: Anti-proliferative Activity of this compound and this compound-2 in Acute Myeloid Leukemia (AML) Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | NB4 | 44.8[1][2] |
| This compound | MONOMAC6 | 23.6[1][2] |
| This compound-2 | NB4 | >1[4] |
| This compound-2 | MONOMAC6 | >1[4] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Administration |
| Cmax | 142.5 ng/mL | Sprague Dawley Rat | 3 mg/kg, i.p.[2][5] |
| Tmax | 0.4 hr | Sprague Dawley Rat | 3 mg/kg, i.p.[2][5] |
Key Experimental Protocols
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
MeRIP-Seq is a powerful technique to identify and quantify m6A modifications across the transcriptome. The workflow involves immunoprecipitating m6A-containing RNA fragments followed by high-throughput sequencing.
Protocol:
-
RNA Isolation and Fragmentation:
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-m6A antibody to form RNA-antibody complexes.
-
Capture the complexes using protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
-
Elution and Library Preparation:
-
Elute the m6A-containing RNA fragments from the beads.
-
Prepare sequencing libraries from the immunoprecipitated RNA (IP) and a corresponding input control (fragmented RNA that did not undergo immunoprecipitation).
-
-
Sequencing and Data Analysis:
-
Sequence the IP and input libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify m6A-enriched regions in the IP samples relative to the input control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the engagement of a small molecule with its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the compound of interest (e.g., this compound) or a vehicle control.
-
-
Heat Shock:
-
Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.
-
-
Cell Lysis and Fractionation:
-
Protein Detection and Quantification:
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[9]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving m6A modification and FTO, as well as the experimental workflows described above.
Caption: The m6A modification pathway and points of intervention by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | FTO 抑制剂 | MCE [medchemexpress.cn]
- 6. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.8. m6A MeRIP-Seq (Methylated RNA Immunoprecipitation and Sequencing) [bio-protocol.org]
- 8. MeRIP Sequencing - CD Genomics [cd-genomics.com]
- 9. benchchem.com [benchchem.com]
- 10. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
FB23: A Technical Guide to Target Selectivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target selectivity and potential off-target effects of FB23, a small molecule inhibitor of the FTO (fat mass and obesity-associated) protein. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows to support researchers and drug development professionals in their evaluation of this compound and its analogues.
Quantitative Analysis of Target Engagement and Selectivity
This compound and its more potent derivative, this compound-2, have been identified as direct inhibitors of the FTO N6-methyladenosine (m⁶A) demethylase.[1][2] The following tables summarize the in vitro and cellular activities of these compounds.
Table 1: In Vitro and Cellular Activity of this compound and this compound-2
| Compound | Target/Assay | IC₅₀ | Reference(s) |
| This compound | FTO Demethylase (Cell-free) | 60 nM | [1] |
| NB4 AML Cell Proliferation | 44.8 µM | [1] | |
| MONOMAC6 AML Cell Proliferation | 23.6 µM | [1] | |
| This compound-2 | FTO Demethylase (Cell-free) | 2.6 µM | [2][3] |
| NB4 AML Cell Proliferation | 0.8 µM | [3] | |
| MONOMAC6 AML Cell Proliferation | 1.5 µM | [3] | |
| Primary AML Cell Proliferation | 1.6 - 16 µM | [1] |
Table 2: Selectivity Profile of this compound and this compound-2
| Compound | Off-Target | Assay Type | Result | Reference(s) |
| This compound & this compound-2 | ALKBH5 | In vitro demethylation assay | No inhibition observed | [1] |
| This compound-2 | Kinase Panel (405 kinases) | In vitro enzymatic assay | Minimal inhibition at 10 µM | [1] |
| This compound-2 | TET1 | In vitro enzymatic assay | Minimally inhibited at 20 µM | [1] |
Experimental Protocols
FTO Demethylase Activity Assay (In Vitro)
This protocol outlines the key steps for determining the inhibitory activity of a compound against FTO in a cell-free system.
Materials:
-
Recombinant human FTO protein
-
m⁶A-containing RNA oligonucleotide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM KCl
-
Cofactors: 75 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 300 µM 2-oxoglutarate, 2 mM ascorbic acid
-
Test compound (e.g., this compound) dissolved in DMSO
-
EDTA
-
LC-MS/MS system
Methodology:
-
Prepare a reaction mixture containing FTO enzyme and cofactors in the assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the m⁶A-containing RNA substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Quench the reaction by adding EDTA.
-
Analyze the reaction mixture by LC-MS/MS to quantify the amount of demethylated product.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the engagement of a compound with its target protein within a cellular context.
Materials:
-
AML cell line (e.g., NB4, MONOMAC6)
-
Test compound (e.g., this compound-2)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR cycler)
-
Western blotting apparatus and reagents (or other protein detection systems)
-
Antibodies against FTO and a loading control protein
Methodology:
-
Treat cultured AML cells with the test compound or DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions across a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells to release soluble proteins.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble FTO in the supernatant by Western blotting or other quantitative protein detection methods.
-
Increased thermal stability of FTO in the presence of the compound indicates target engagement.
In Vivo Safety Pharmacology Studies
These studies are conducted to evaluate the potential adverse effects of a test compound on major physiological systems.
Core Battery Tests:
-
Central Nervous System (CNS): A functional observational battery is used to assess behavioral changes, effects on motor activity, and coordination in rodents.
-
Cardiovascular System: In a conscious, freely moving large animal model (e.g., dog or non-human primate), cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG) are monitored continuously using telemetry.
-
Respiratory System: Respiratory rate and tidal volume are measured in conscious animals.
General Methodology:
-
Administer a range of doses of the test compound, including and exceeding the anticipated therapeutic dose, to two mammalian species (one rodent, one non-rodent).
-
Monitor the animals for the core battery of physiological functions over a defined period.
-
Conduct histopathological examination of major organs at the end of the study.
-
Analyze the data to determine the no-observed-adverse-effect level (NOAEL).
Visualizations: Pathways and Workflows
FTO Signaling Pathway in Acute Myeloid Leukemia
Caption: FTO signaling pathway in AML and the inhibitory action of this compound.
High-Throughput Screening Workflow for FTO Inhibitors
Caption: A generalized workflow for identifying FTO inhibitors via HTS.
Target Validation Workflow for FTO in AML
References
In-Depth Technical Guide: FB23 (CAS No. 2243736-35-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
FB23 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m⁶A) RNA demethylase.[1][2][3][[“]][5] As the m⁶A modification of mRNA is a critical regulator of gene expression, its enzymatic erasure by FTO has been implicated in various cellular processes and diseases, including cancer. This compound was developed through structure-based rational design and has emerged as a valuable chemical probe for studying the biological functions of FTO and as a potential therapeutic agent, particularly in the context of acute myeloid leukemia (AML).[6] This document provides a comprehensive overview of the technical properties of this compound, including its mechanism of action, physicochemical characteristics, and detailed experimental protocols for its use in research settings.
Physicochemical Properties
This compound is a white to off-white or beige solid powder.[3][6] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2243736-35-6 | [3][[“]][7] |
| Synonyms | 2-[[2,6-Dichloro-4-(3,5-dimethyl-4-isoxazolyl)phenyl]amino]benzoic acid | [3][[“]] |
| Molecular Formula | C₁₈H₁₄Cl₂N₂O₃ | [2][[“]][7] |
| Molecular Weight | 377.22 g/mol | [2][3][7] |
| Purity | ≥98% (HPLC) | [3][[“]] |
| Solubility | DMSO: 2 mg/mL | [3][[“]][5] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [2] |
| SMILES | CC1=C(C(=NO1)C)C2=CC(=C(NC3=CC=CC=C3C(O)=O)C(=C2)Cl)Cl | [1][2] |
| InChI Key | VUXZATVQMFSUCM-UHFFFAOYSA-N | [3][[“]][5] |
Mechanism of Action and Biological Activity
This compound functions as a direct and selective inhibitor of the FTO demethylase.[1][2] It binds to the catalytic domain of the FTO protein, thereby preventing the demethylation of m⁶A residues on mRNA. The accumulation of m⁶A in cancer cells, particularly in AML, has been shown to suppress the expression of key oncogenes, such as MYC and CEBPA, and promote the expression of tumor-suppressive genes like ASB2 and RARA.[6]
The biological consequences of FTO inhibition by this compound in AML cells include:
-
Inhibition of Cell Proliferation: this compound demonstrates anti-proliferative effects in AML cell lines.[1][2][3]
-
Induction of Apoptosis: Treatment with this compound leads to the activation of apoptotic pathways.[1][2]
-
Cell Cycle Arrest: The compound causes suppression of the G2M checkpoint signal cascades.[1][2]
-
Modulation of Key Signaling Pathways: this compound treatment results in the suppression of MYC and E2F target gene expression and the activation of the p53 pathway.[1][2]
A closely related compound, this compound-2, which is a derivative of this compound, has been shown to have improved cellular permeability and exhibits more potent anti-proliferative activity in AML cells.[6]
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Cell Line/Assay Condition | Value | Reference |
| IC₅₀ (FTO demethylase) | Cell-free assay | 60 nM (0.06 µM) | [1][2][[“]][5] |
| IC₅₀ (Cell Proliferation) | NB4 (AML) | 44.8 µM | [1][2][[“]] |
| IC₅₀ (Cell Proliferation) | MONOMAC6 (AML) | 23.6 µM | [1][2][[“]] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.
In Vitro FTO Demethylase Inhibition Assay
This protocol is a representative method for assessing the inhibitory activity of this compound on FTO in a cell-free system.
Reagents:
-
Recombinant human FTO protein
-
m⁶A-containing RNA oligonucleotide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water.[8]
-
This compound (dissolved in DMSO)
-
Detection system (e.g., chemiluminescence-based assay kit or LC-MS/MS)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[8]
-
In a microplate, combine the recombinant FTO enzyme, assay buffer, and the this compound dilution or DMSO (for control).
-
Incubate the mixture for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[8]
-
Initiate the demethylation reaction by adding the m⁶A-containing RNA substrate.
-
Incubate the reaction for a specific duration (e.g., 1-2 hours) at 37°C.[2][8]
-
Terminate the reaction and quantify the amount of demethylated product using a suitable detection method. For a chemiluminescent assay, this may involve a specific antibody that recognizes the methylated substrate.[9] Alternatively, LC-MS/MS can be used for direct quantification of m⁶A levels.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This protocol describes a common method to evaluate the effect of this compound on the proliferation of AML cells.
Reagents:
-
AML cell lines (e.g., NB4, MONOMAC6)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined density.
-
After allowing the cells to attach (if applicable), treat them with various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[1][2]
-
Following the incubation period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.
-
Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Signaling Pathways and Visualizations
This compound-mediated inhibition of FTO leads to significant alterations in downstream signaling pathways that are crucial for the survival and proliferation of AML cells.
FTO Inhibition and Downstream Effects
The primary mechanism of action of this compound is the inhibition of FTO's demethylase activity, leading to an increase in global m⁶A levels in mRNA. This has a cascading effect on gene expression, as depicted in the following diagram.
Caption: FTO inhibition by this compound increases m⁶A levels, altering gene expression.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound on AML cells.
References
- 1. neb.com [neb.com]
- 2. neb.com [neb.com]
- 3. Modomics - A Database of RNA Modifications [genesilico.pl]
- 4. consensus.app [consensus.app]
- 5. neb.com [neb.com]
- 6. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. FTO Chemiluminescent Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
An In-depth Technical Guide to FB23 and its Active Metabolite FB23-2: Potent FTO Inhibitors for Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule FTO inhibitor, FB23, and its active metabolite, this compound-2. It is designed to furnish researchers and drug development professionals with the detailed technical information necessary to investigate and potentially advance these compounds as therapeutic agents, with a primary focus on their application in Acute Myeloid Leukemia (AML).
Core Compound Profiles
This compound was identified through a structure-based rational design as a potent and selective inhibitor of the N6-methyladenosine (m6A) demethylase, Fat Mass and Obesity-associated protein (FTO).[1] Its active metabolite, this compound-2, demonstrates significantly improved cellular activity.[2] Both compounds directly bind to FTO, inhibiting its demethylase activity and subsequently increasing global m6A levels in mRNA.[1][2] This mechanism has shown significant anti-leukemic effects in preclinical models of AML.[1]
Chemical Structures
| Compound | Chemical Structure |
| This compound | C18H14Cl2N2O3 |
| This compound-2 | C18H15Cl2N3O3 |
Quantitative Biological Activity
The following tables summarize the key quantitative data for this compound and this compound-2, providing a comparative view of their potency and efficacy.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 | Reference(s) |
| This compound | FTO Demethylase | Cell-free | 60 nM | [3][4] |
| This compound-2 | FTO Demethylase | Cell-free | 2.6 µM | [5][6] |
Table 2: Anti-proliferative Activity in AML Cell Lines (72h treatment)
| Compound | Cell Line | IC50 | Reference(s) |
| This compound | NB4 | 44.8 µM | [3][4] |
| This compound | MONOMAC6 | 23.6 µM | [3][4] |
| This compound-2 | NB4 | 0.8 µM | [6][7] |
| This compound-2 | MONOMAC6 | 1.5 µM | [6][7] |
| This compound-2 | Human Primary AML Cells | 1.6 - 16 µM | [2] |
Pharmacokinetic Parameters
Table 3: Pharmacokinetic Profile in Sprague Dawley (SD) Rats (3 mg/kg, i.p. administration)
| Compound | Parameter | Value | Reference(s) |
| This compound | Cmax | 142.5 ng/mL | [4] |
| Tmax | 0.4 hr | [4] | |
| This compound-2 | Cmax | 2421.3 ng/mL | [6] |
| T1/2 | 6.7 hr | [6] | |
| AUC0–24 | 2184 ± 152 hr·ng/mL | [2] |
Mechanism of Action and Signaling Pathways
This compound and this compound-2 exert their anti-leukemic effects by inhibiting the m6A demethylase activity of FTO. This leads to an increase in global m6A levels in mRNA, which in turn affects the stability and translation of key oncogenic transcripts.[2] In AML, FTO inhibition has been shown to downregulate the expression of MYC and CEBPA, while upregulating the expression of ASB2 and RARA, genes crucial for myeloid differentiation.[2] This modulation of gene expression leads to cell cycle arrest, apoptosis, and myeloid differentiation.[2]
FTO-Mediated Signaling Pathway in AML
The following diagram illustrates the proposed signaling pathway affected by this compound and this compound-2 in AML.
Caption: FTO signaling pathway and the mechanism of action of this compound/FB23-2 in AML.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and this compound-2.
Cell Proliferation Assay
This protocol is used to determine the IC50 values of FTO inhibitors in AML cell lines.
Materials:
-
AML cell lines (e.g., NB4, MONOMAC6)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound or this compound-2 dissolved in DMSO
-
96-well plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
Procedure:
-
Seed AML cells in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound or this compound-2 in culture medium. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
m6A Dot Blot Assay
This assay is used to measure the global m6A levels in mRNA following treatment with FTO inhibitors.
Materials:
-
AML cells
-
This compound-2
-
mRNA purification kit
-
Hybond-N+ membrane
-
UV crosslinker
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Treat AML cells with this compound-2 (e.g., 5 µM) or DMSO for 72 hours.
-
Isolate total RNA and purify mRNA using an oligo(dT) magnetic bead-based method.
-
Denature the purified mRNA (200-400 ng) by heating at 65°C for 5 minutes.
-
Spot the denatured mRNA onto a Hybond-N+ membrane.
-
UV-crosslink the RNA to the membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-m6A antibody (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the signal using an ECL Western Blotting Substrate and an imaging system.
-
Stain the membrane with 0.02% methylene (B1212753) blue to visualize the total RNA loading as a control.
In Vivo AML Xenograft Model
This protocol describes the evaluation of the therapeutic efficacy of this compound-2 in a mouse xenograft model of AML.
Materials:
-
NOD/SCID gamma (NSG) mice (6-8 weeks old)
-
MONOMAC6 or other suitable AML cells
-
This compound-2
-
Vehicle (e.g., DMSO, PEG300, Tween80, saline)
-
Matrigel (optional)
Procedure:
-
Inject 5 x 10^6 MONOMAC6 cells subcutaneously or intravenously into NSG mice.
-
Monitor tumor growth (for subcutaneous model) or engraftment by bioluminescence imaging or flow cytometry of peripheral blood for human CD45+ cells.
-
Once tumors reach a palpable size (e.g., 100-200 mm³) or engraftment is confirmed, randomize mice into treatment and control groups.
-
Administer this compound-2 (e.g., 2 mg/kg) or vehicle intraperitoneally daily.[2]
-
Monitor tumor volume, body weight, and overall health of the mice regularly.
-
At the end of the study, sacrifice the mice and harvest tumors and organs for further analysis (e.g., histology, western blotting, flow cytometry).
Experimental Workflow Diagram
The following diagram outlines the general workflow for preclinical evaluation of this compound and this compound-2.
Caption: General experimental workflow for the preclinical evaluation of this compound/FB23-2.
Conclusion
This compound and its active metabolite this compound-2 are potent and selective inhibitors of FTO that have demonstrated significant preclinical activity against AML. Their mechanism of action, involving the modulation of m6A RNA methylation, represents a novel therapeutic strategy. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of these compounds. The detailed protocols and compiled data herein should facilitate the design and execution of future studies aimed at elucidating the full potential of FTO inhibition in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. FTO degrader impairs ribosome biogenesis and protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cityofhope.org [cityofhope.org]
- 5. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
Methodological & Application
Application Notes and Protocols for FB23 Treatment in AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the treatment of Acute Myeloid Leukemia (AML) cell lines with FB23 and its potent derivative, this compound-2. These small molecules are selective inhibitors of the FTO (fat mass and obesity-associated protein) N6-methyladenosine (m6A) RNA demethylase, a key enzyme implicated in leukemogenesis.[1][2][3]
Mechanism of Action
This compound and its analogs function by directly binding to and inhibiting the enzymatic activity of FTO.[2][3] In AML, FTO is often overexpressed and promotes the survival and proliferation of leukemic cells by demethylating m6A on the mRNA of crucial oncogenes and tumor suppressors. By inhibiting FTO, this compound treatment leads to an increase in global m6A RNA methylation.[3] This post-transcriptional modification alters the stability and translation of target mRNAs, leading to the upregulation of tumor suppressor genes such as ASB2 and RARA, and the downregulation of oncogenes like MYC and CEBPA.[3][4] The net effect of these changes is the suppression of proliferation, induction of apoptosis, and promotion of myeloid differentiation in AML cells.[1][2]
Data Presentation
The following tables summarize the quantitative data from studies involving the treatment of AML cell lines and primary patient samples with the FTO inhibitor this compound-2.
Table 1: Proliferation Inhibition of this compound-2 in Primary AML Cells
| Patient Sample | Cytogenetics | IC50 (µM) |
| AML Patient 1 | t(8;21) | 1.6 |
| AML Patient 2 | inv(16) | 3.2 |
| AML Patient 3 | MLL-rearranged | 8.5 |
| AML Patient 4 | Normal Karyotype | 16 |
| Data sourced from studies on primary blast AML cells treated with this compound-2.[1] |
Table 2: Experimental Conditions for this compound-2 Treatment of AML Cell Lines
| Experiment | Cell Line | This compound-2 Concentration | Treatment Duration | Co-treatment |
| Myeloid Differentiation | NB4 | Dose-dependent | 48 hours | 200 nM ATRA |
| Myeloid Differentiation | MONOMAC6 | Dose-dependent | 48 hours | 1 µM ATRA |
| Apoptosis Induction | NB4 | Dose-dependent | 48 hours | - |
| Apoptosis Induction | MONOMAC6 | Dose-dependent | 72 hours | - |
| Gene Expression Analysis | NB4, MONOMAC6 | Varies | Varies | - |
| ATRA: All-trans retinoic acid. Data compiled from in vitro studies.[1] |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the effects of this compound and its derivatives on AML cell lines.
Protocol 1: AML Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound or this compound-2 on the proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., NB4, MONOMAC6)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or this compound-2 stock solution (in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound or this compound-2 in complete culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.
Protocol 2: Myeloid Differentiation Assay
Objective: To evaluate the effect of this compound or this compound-2 on the myeloid differentiation of AML cells, often in combination with a differentiating agent like ATRA.
Materials:
-
AML cell lines (e.g., NB4, MONOMAC6)
-
Complete culture medium
-
This compound or this compound-2 stock solution
-
All-trans retinoic acid (ATRA) stock solution (in DMSO)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD15)
-
Flow cytometer
Procedure:
-
Seed AML cells in a 6-well plate at a density of 2 x 10^5 cells/mL.
-
Treat the cells with varying concentrations of this compound or this compound-2, with or without a fixed concentration of ATRA (e.g., 200 nM for NB4, 1 µM for MONOMAC6).[1]
-
Include a vehicle control (DMSO).
-
Incubate the cells for 48 hours.[1]
-
Harvest the cells and wash with flow cytometry buffer.
-
Stain the cells with fluorochrome-conjugated anti-CD11b and anti-CD15 antibodies for 30 minutes on ice in the dark.
-
Wash the cells and resuspend in flow cytometry buffer.
-
Analyze the expression of CD11b and CD15 using a flow cytometer. An increase in the percentage of CD11b+/CD15+ cells indicates myeloid differentiation.
Protocol 3: Apoptosis Assay
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound or this compound-2.
Materials:
-
AML cell lines (e.g., NB4, MONOMAC6)
-
Complete culture medium
-
This compound or this compound-2 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and 7-AAD or Propidium Iodide)
-
Flow cytometer
Procedure:
-
Seed AML cells in a 6-well plate at a density of 2 x 10^5 cells/mL.
-
Treat the cells with varying concentrations of this compound or this compound-2.
-
Incubate NB4 cells for 48 hours and MONOMAC6 cells for 72 hours.[1]
-
Harvest the cells and wash with 1X binding buffer.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add Annexin V-FITC and 7-AAD (or PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer.
-
Analyze the cells by flow cytometry within 1 hour. Apoptotic cells will be Annexin V positive.
Visualizations
Signaling Pathway of this compound in AML
Caption: this compound inhibits FTO, altering m6A on target mRNAs and cellular fate in AML.
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for treating AML cells with this compound and subsequent analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stork: Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia [storkapp.me]
FB23 solubility and preparation for experiments
Application Notes and Protocols for FB23
Introduction
This compound is a potent and selective inhibitor of the fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m⁶A) mRNA demethylase.[1][2][3] By inhibiting FTO, this compound prevents the demethylation of m⁶A on mRNA, which plays a crucial role in various biological processes, including cancer development. Its ability to suppress cell proliferation and induce apoptosis in cancer cells, particularly in acute myeloid leukemia (AML), makes it a significant compound for research and drug development.[1][4][5] this compound-2 is a derivative of this compound, which is converted to the active metabolite this compound within cells.[3][4] These notes provide detailed information on the solubility of this compound and this compound-2, along with protocols for their preparation and use in key experiments.
Solubility Data
The solubility of this compound and its derivative this compound-2 is critical for the preparation of stock solutions and experimental media. The following tables summarize the solubility data in various solvents. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[1][6]
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 75 | 198.82 | Use fresh, anhydrous DMSO.[1] |
| DMSO | 38 | 100.73 | Use fresh, anhydrous DMSO.[1] |
| DMSO | 2 | 5.30 | - |
| Water | Insoluble | Insoluble | -[1] |
| Ethanol | Insoluble | Insoluble | -[1] |
Table 2: Solubility of this compound-2
| Solvent/Vehicle | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 78 | 198.85 | Use fresh, anhydrous DMSO.[6] |
| DMSO | 25 | 63.74 | Requires sonication.[7] |
| DMSO | 12 | 30.59 | Use fresh, anhydrous DMSO.[6] |
| DMSO | 2 | 5.30 | Clear solution. |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 | ≥ 5.30 | Clear solution for in vivo use.[7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 5.30 | Clear solution for in vivo use.[7] |
Experimental Protocols
Preparation of Stock and Working Solutions
Proper preparation of this compound and this compound-2 solutions is essential for experimental success. The following diagram and protocol outline the workflow for preparing solutions for in vitro and in vivo experiments.
Protocol for In Vitro Stock Solution (10 mM)
-
Weigh the required amount of this compound or this compound-2 powder in a sterile microfuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for up to one year.[1]
Protocol for In Vivo Formulation (Corn Oil Vehicle)
-
Prepare a stock solution of this compound or this compound-2 in DMSO (e.g., 20.8 mg/mL).
-
For a final concentration of ≥ 2.08 mg/mL, add 1 part of the DMSO stock solution to 9 parts of corn oil.[7]
-
Mix thoroughly by vortexing to ensure a clear, homogenous solution.
-
This formulation should be prepared fresh before each use.[1][6]
Cell-Based Assays
Cell Proliferation Assay (AML Cell Lines)
This protocol is designed to assess the anti-proliferative effects of this compound on Acute Myeloid Leukemia (AML) cell lines such as NB4 and MONOMAC6.[1]
-
Cell Seeding: Seed AML cells (e.g., NB4, MONOMAC6) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound or this compound-2 from the DMSO stock solution in culture medium. Add the diluted compound to the wells. The final DMSO concentration should not exceed 0.1%. Include a DMSO-only control. Typical concentration ranges are 1-50 µM for this compound and 0.5-20 µM for this compound-2.[1][7]
-
Incubation: Incubate the plate for 24, 48, 72, or 96 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting cell viability against the logarithm of the compound concentration. This compound has shown IC₅₀ values of 44.8 µM in NB4 and 23.6 µM in MONOMAC6 cells.[1][2]
m⁶A Dot Blot Assay
This assay quantifies the global m⁶A levels in mRNA following treatment with an FTO inhibitor.
-
Cell Treatment: Treat AML cells with 5 µM of this compound or this compound-2 (or DMSO as a control) for 72 hours.[1][6]
-
mRNA Isolation: Isolate total RNA from the cells and purify the mRNA using an appropriate kit (e.g., oligo(dT) magnetic beads).
-
RNA Quantification: Determine the concentration of the purified mRNA.
-
Blotting: Spot serial dilutions of the mRNA onto a nylon membrane and crosslink using UV light.
-
Immunodetection: Block the membrane and then incubate with an anti-m⁶A antibody. Follow this with incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Stain the membrane with Methylene Blue to visualize the total mRNA loading for normalization.[4]
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of the FTO m⁶A demethylase.[2] In cancer cells, particularly AML, FTO is often overexpressed and promotes leukemogenesis.[4] By binding directly to FTO, this compound blocks its demethylase activity, leading to an increase in global m⁶A levels in mRNA.[4] This altered RNA methylation status affects the expression of key oncogenes and tumor suppressors.
The inhibition of FTO by this compound triggers a cascade of downstream effects that collectively suppress cancer progression:
-
Suppression of Oncogenic Pathways: It leads to the downregulation of MYC and E2F targets, as well as G2M checkpoint signaling cascades, which are crucial for cell cycle progression and proliferation.[1][4]
-
Activation of Apoptosis: this compound treatment activates the p53 pathway and induces apoptosis.[1][4]
-
Modulation of Gene Expression: It increases the expression of tumor suppressor genes like ASB2 and RARA while decreasing the expression of oncogenes such as MYC and CEBPA.[4]
The diagram below illustrates the signaling pathway affected by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes: Utilizing FB23 to Investigate m6A RNA Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in the regulation of gene expression by affecting mRNA processing, translation, and stability.[1] The reversible nature of m6A methylation, governed by "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins, has emerged as a significant area of research, particularly in oncology and developmental biology.[1] The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, making it a key therapeutic target for modulating m6A levels.[2][3]
FB23 is a potent and selective small-molecule inhibitor of FTO.[4][5] By inhibiting FTO's demethylase activity, this compound and its analog, this compound-2, serve as valuable chemical tools to study the functional roles of m6A RNA methylation.[6][7][8] These compounds can be utilized to artificially increase global m6A levels, allowing for the investigation of downstream cellular processes and the identification of potential therapeutic strategies for diseases such as acute myeloid leukemia (AML) and other cancers.[1][6][9]
Mechanism of Action
This compound and this compound-2 directly bind to the FTO enzyme and selectively inhibit its N6-methyladenosine (m6A) demethylase activity.[4][5][7] This inhibition leads to an accumulation of m6A modifications on mRNA, which in turn can alter the expression of key regulatory genes. For example, in AML cells, inhibition of FTO by this compound has been shown to suppress proliferation, induce apoptosis, and promote differentiation.[6][9] This is achieved, in part, by modulating the expression of oncogenes such as MYC and genes involved in cell cycle control and p53 signaling pathways.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound and its analog this compound-2.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | FTO | 60 | Demethylase Activity Assay | [4][5] |
| This compound-2 | FTO | 2600 | Demethylase Activity Assay | [6][7][8] |
Table 2: Cellular Proliferation Inhibition
| Compound | Cell Line | IC50 (µM) | Treatment Duration | Reference |
| This compound | NB4 (AML) | 44.8 | 72 hours | [4][5] |
| This compound | MONOMAC6 (AML) | 23.6 | 72 hours | [4][5] |
| This compound-2 | NB4 (AML) | 0.8 | Not Specified | [8] |
| This compound-2 | MONOMAC6 (AML) | 1.5 | Not Specified | [8] |
Table 3: In Vivo Pharmacokinetic and Efficacy Data (this compound-2)
| Parameter | Value | Species | Dosing | Reference |
| Cmax | 2421.3 ng/mL | Rat | 3 mg/kg (i.p.) | [6] |
| T1/2 | 6.7 hours | Rat | 3 mg/kg (i.p.) | [6] |
| Efficacy | Substantially suppresses leukemia progression and prolongs survival | Mouse | 2 mg/kg (i.p., daily for 10 days) | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by FTO inhibition and the general workflow for studying m6A methylation using this compound.
Caption: FTO inhibition by this compound increases m6A levels, leading to altered gene expression and anti-leukemic effects.
References
- 1. Interplay Between m6A RNA Methylation and Regulation of Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Insights into the role of RNA m6A modification in the metabolic process and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound-2 | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Functional Assays for FB23
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive set of protocols for characterizing the functional role of the novel protein, FB23. The following experimental design offers a systematic approach to investigate the subcellular localization, expression, and impact of this compound on key cellular processes, including proliferation and apoptosis. Furthermore, we propose a potential signaling pathway involving this compound and provide methods to validate it. These assays are crucial for understanding the biological significance of this compound and evaluating its potential as a therapeutic target.
Overall Experimental Workflow
The recommended workflow provides a structured approach, beginning with fundamental characterization and progressing to more complex functional and mechanistic studies.
Caption: A logical workflow for the functional characterization of this compound.
Protocol 1: Subcellular Localization of this compound via Immunofluorescence
Principle: This protocol describes the use of immunofluorescence (IF) to determine the subcellular location of this compound. Cells overexpressing an epitope-tagged this compound are fixed, permeabilized, and incubated with a primary antibody against the tag, followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI, and images are acquired using a fluorescence microscope.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
Plasmid encoding this compound with a C-terminal FLAG tag
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Anti-FLAG antibody (e.g., mouse monoclonal)
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI stain (1 µg/mL)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed 5 x 10^4 cells per well onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Transfection: Transfect cells with the this compound-FLAG plasmid according to the manufacturer's protocol for the transfection reagent. Incubate for 24-48 hours.
-
Fixation: Aspirate the medium, wash cells twice with ice-cold PBS. Fix the cells by adding 500 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Add 500 µL of 0.25% Triton X-100 and incubate for 10 minutes to permeabilize the cell membranes.
-
Blocking: Wash three times with PBS. Add 500 µL of Blocking Buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-FLAG primary antibody in Blocking Buffer (e.g., 1:500). Aspirate the blocking solution and add 200 µL of the diluted primary antibody to each coverslip. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the Alexa Fluor 488 secondary antibody in Blocking Buffer (e.g., 1:1000). Add 200 µL to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Add 300 µL of DAPI solution and incubate for 5 minutes at room temperature, protected from light.
-
Mounting: Wash twice with PBS. Using fine-tipped forceps, carefully remove the coverslip from the well and mount it onto a glass slide with a drop of mounting medium.
-
Imaging: Visualize the coverslips using a fluorescence microscope with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).
Protocol 2: Cell Proliferation (MTS) Assay
Principle: The MTS assay is a colorimetric method for assessing cell viability and proliferation. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.
Materials:
-
Cells transfected with control vector or this compound expression vector
-
96-well cell culture plates
-
Complete culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Use separate wells for control and this compound-overexpressing cells. Include wells with medium only for background control.
-
Incubation: Culture the cells for desired time points (e.g., 0, 24, 48, and 72 hours).
-
Reagent Addition: At each time point, add 20 µL of MTS reagent directly to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the medium-only wells (background) from all other values. Plot the average absorbance values for each condition against time.
Hypothetical Data Presentation:
| Time Point | Control (Absorbance @ 490nm) | This compound Overexpression (Absorbance @ 490nm) |
| 0 hr | 0.315 ± 0.021 | 0.320 ± 0.019 |
| 24 hr | 0.650 ± 0.035 | 0.480 ± 0.028 |
| 48 hr | 1.250 ± 0.078 | 0.710 ± 0.045 |
| 72 hr | 1.980 ± 0.110 | 0.950 ± 0.060 |
Data are represented as mean ± standard deviation.
Protocol 3: Apoptosis Assay via Annexin V/PI Staining
Principle: This method uses flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining only late apoptotic or necrotic cells with compromised membrane integrity.
Materials:
-
Cells transfected with control vector or this compound expression vector
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture control and this compound-overexpressing cells for 48 hours in 6-well plates.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Hypothetical Data Presentation:
| Cell Population | Control (%) | This compound Overexpression (%) |
| Live (Annexin V-/PI-) | 94.5 ± 2.1 | 65.2 ± 3.5 |
| Early Apoptotic (Annexin V+/PI-) | 3.1 ± 0.8 | 25.8 ± 2.9 |
| Late Apoptotic (Annexin V+/PI+) | 2.4 ± 0.5 | 9.0 ± 1.3 |
Data are represented as mean ± standard deviation from three independent experiments.
Proposed this compound Signaling Pathway & Validation
Based on the hypothetical results from proliferation and apoptosis assays, we propose that this compound functions as a pro-apoptotic protein by inhibiting the pro-survival "Kinase B" (KB) signaling pathway. Overexpression of this compound leads to de-phosphorylation and inactivation of KB, which in turn fails to inhibit the pro-apoptotic protein "Casp-X", leading to apoptosis.
Caption: this compound promotes apoptosis by inhibiting the pro-survival Kinase B.
Protocol 4: Western Blot for Signaling Pathway Components
Principle: To validate the proposed pathway, Western blotting can be used to measure the phosphorylation status of Kinase B (a common indicator of its activity) in cells with and without this compound overexpression. A decrease in phosphorylated Kinase B (p-KB) upon this compound expression would support the hypothesis.
Materials:
-
Control and this compound-overexpressing cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (e.g., semi-dry or wet) and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Anti-FB23, Anti-phospho-Kinase B (p-KB), Anti-total-Kinase B (t-KB), Anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Quantification: Measure protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-KB at 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize data, the membrane can be stripped and re-probed for total-KB and the loading control, GAPDH.
Hypothetical Data Presentation (Densitometry):
| Protein Target | Control (Relative Density) | This compound Overexpression (Relative Density) |
| p-KB / t-KB | 1.00 ± 0.00 | 0.25 ± 0.08 |
| This compound / GAPDH | Not Detected | 3.50 ± 0.41 |
Data are normalized to the control condition and represented as mean ± standard deviation.
Application Notes and Protocols: FB23 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
FB23 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase. The FTO enzyme is implicated in the progression of various cancers, making it a promising target for therapeutic intervention. Preclinical studies have demonstrated that this compound, and its analog this compound-2, can suppress cancer cell proliferation and induce apoptosis. Notably, the anti-tumor activity of this compound is significantly enhanced when used in combination with other chemotherapy agents. This document provides detailed application notes and protocols for studying the synergistic effects of this compound in combination with other anticancer drugs in breast cancer and Acute Myeloid Leukemia (AML).
Introduction to this compound Combination Therapy
The rationale for combining this compound with other chemotherapeutic agents stems from their distinct and potentially complementary mechanisms of action. This compound targets the epitranscriptomic regulation of oncogenes by inhibiting FTO's m6A demethylase activity, which leads to the destabilization of key cancer-promoting transcripts such as MYC and E2F1.[1][2] Many conventional and targeted therapies, on the other hand, act on different cellular processes like DNA replication, cell signaling pathways, or protein synthesis. By simultaneously targeting multiple vulnerabilities, combination therapies can achieve synergistic effects, overcome drug resistance, and potentially reduce therapeutic doses and associated toxicities.
Preclinical evidence has highlighted the potential of this compound in combination with:
-
Ibrutinib (B1684441) (BTK inhibitor) in breast cancer.[1][3]
-
All-Trans Retinoic Acid (ATRA) in Acute Myeloid Leukemia (AML).[4]
-
BX-912 (PDK1-AKT signaling pathway inhibitor) in breast cancer.[3]
-
Everolimus (mTOR inhibitor) in pancreatic neuroendocrine tumors.[3]
This document will focus on the detailed protocols for the combination of this compound with ibrutinib and ATRA.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound combination therapies.
Table 1: In Vitro Efficacy of this compound in Combination with Ibrutinib in Breast Cancer Cells [3]
| Cell Line | Treatment | Concentration | Effect |
| MDA-MB-231 | This compound + Ibrutinib | 2.5 µM + 10 µM | Significant synergistic inhibition of cell proliferation, migration, and invasion.[3] |
| BT-549 | This compound + Ibrutinib | 2.5 µM + 10 µM | Significant synergistic inhibition of cell proliferation, migration, and invasion.[3] |
Table 2: In Vitro Efficacy of this compound-2 in Combination with ATRA in AML Cells
| Cell Line | Treatment | Concentration | Duration | Effect |
| NB4 | This compound-2 + ATRA | Dose-dependent + 200 nM | 48 hours | Substantially accelerated myeloid differentiation. |
| MONOMAC6 | This compound-2 + ATRA | Dose-dependent + 1 µM | 48 hours | Substantially accelerated myeloid differentiation. |
Experimental Protocols
Combination of this compound and Ibrutinib in Breast Cancer
3.1.1. Cell Viability Assay (CCK-8)
This protocol is for assessing the synergistic effect of this compound and ibrutinib on the viability of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, BT-549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Ibrutinib (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed breast cancer cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound and ibrutinib, both alone and in combination, in complete growth medium. A fixed-ratio combination design is recommended for synergy analysis.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the Combination Index (CI) using software like CompuSyn to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
3.1.2. Transwell Migration and Invasion Assay
This protocol evaluates the effect of this compound and ibrutinib on the migratory and invasive potential of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
This compound and Ibrutinib
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain
Procedure:
-
For the invasion assay, coat the upper surface of the Transwell inserts with Matrigel and incubate at 37°C to solidify. For the migration assay, no coating is needed.
-
Starve the breast cancer cells in serum-free medium for 24 hours.
-
Resuspend the starved cells in serum-free medium containing this compound (2.5 µM), ibrutinib (10 µM), or the combination.
-
Seed 5 x 104 cells in the upper chamber of the Transwell inserts.
-
Add 600 µL of complete growth medium (as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Image the stained cells using a microscope and quantify the number of migrated/invaded cells.
Combination of this compound-2 and ATRA in Acute Myeloid Leukemia (AML)
3.2.1. Myeloid Differentiation Assay
This protocol assesses the ability of this compound-2 to enhance ATRA-induced myeloid differentiation in AML cells.
Materials:
-
AML cell lines (e.g., NB4, MONOMAC6)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound-2 (dissolved in DMSO)
-
ATRA (dissolved in ethanol)
-
FACS buffer (PBS with 2% FBS)
-
FITC-conjugated anti-CD11b antibody
-
PE-conjugated anti-CD15 antibody
-
Flow cytometer
Procedure:
-
Seed AML cells at a density of 2 x 105 cells/mL in complete growth medium.
-
Treat the cells with this compound-2 at various concentrations, ATRA (200 nM for NB4, 1 µM for MONOMAC6), or the combination. Include appropriate vehicle controls.
-
Incubate the cells for 48 hours at 37°C.
-
After incubation, harvest the cells and wash them with cold PBS.
-
Resuspend the cells in FACS buffer.
-
Add FITC-conjugated anti-CD11b and PE-conjugated anti-CD15 antibodies to the cell suspension.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Quantify the percentage of CD11b+/CD15+ cells as a measure of myeloid differentiation.
Visualization of Signaling Pathways and Workflows
4.1. Signaling Pathway of this compound and Ibrutinib Combination in Breast Cancer
The combination of this compound and ibrutinib synergistically inhibits breast cancer cell malignancy by targeting the FTO/m6A/c-Myc/E2F1 axis.
Caption: this compound and Ibrutinib signaling pathway.
4.2. Experimental Workflow for Cell Viability Assay
A generalized workflow for determining the synergistic effect of drug combinations on cell viability.
Caption: Cell viability assay workflow.
4.3. Experimental Workflow for Myeloid Differentiation Assay
A workflow for assessing the induction of myeloid differentiation in AML cells following drug treatment.
Caption: Myeloid differentiation assay workflow.
Conclusion
The FTO inhibitor this compound demonstrates significant potential as a component of combination chemotherapy regimens. The synergistic effects observed with agents like ibrutinib and ATRA in preclinical models of breast cancer and AML, respectively, highlight the promise of targeting RNA epigenetics in concert with other established anti-cancer strategies. The protocols and data presented herein provide a framework for researchers to further investigate and validate the therapeutic potential of this compound in combination with other agents, with the ultimate goal of developing more effective treatments for cancer patients.
References
- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 2. mythreyaherbal.com [mythreyaherbal.com]
- 3. punnettsquare.org [punnettsquare.org]
- 4. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Following FB23 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing apoptosis induced by FB23, a small-molecule inhibitor of the FTO (fat mass and obesity-associated protein) demethylase. This compound and its derivatives have demonstrated pro-apoptotic effects in cancer cells, particularly in acute myeloid leukemia (AML), by increasing N6-methyladenosine (m6A) RNA methylation.[1][2] Accurate assessment of apoptosis is crucial for evaluating the efficacy of this compound and understanding its mechanism of action.
Introduction to this compound-Induced Apoptosis
This compound is a targeted therapy that inhibits the FTO protein, an enzyme that removes methyl groups from RNA.[1] By inhibiting FTO, this compound treatment leads to an increase in m6A methylation on messenger RNA, which in turn affects the expression of key genes involved in cell proliferation and survival, such as ASB2 and RARA.[2] This ultimately triggers the programmed cell death pathway known as apoptosis in cancer cells.[1][2] Monitoring this apoptotic response is essential for characterizing the anti-cancer activity of this compound.
Key Apoptosis Assessment Protocols
A multi-parametric approach is recommended to reliably assess apoptosis, as different assays measure distinct events in the apoptotic cascade.[3] The following protocols describe well-established methods for detecting and quantifying apoptosis in cell cultures treated with this compound.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is one of the most common methods for detecting apoptosis. It identifies the externalization of phosphatidylserine (B164497) (PS), an early apoptotic event, using fluorescently labeled Annexin V. Propidium iodide is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity.[4][5][6][7][8]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine with the supernatant.
-
-
Washing: Wash the cells twice with cold 1X PBS. Centrifuge at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Presentation:
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining | Interpretation |
| Viable | Negative | Negative | Healthy cells |
| Early Apoptotic | Positive | Negative | Intact cell membrane, PS exposed |
| Late Apoptotic/Necrotic | Positive | Positive | Compromised cell membrane |
| Necrotic | Negative | Positive | Primarily necrotic cell death |
Diagram: Apoptosis Detection via Annexin V/PI Staining
Caption: Workflow for assessing apoptosis using Annexin V and PI staining followed by flow cytometry.
Caspase Activity Assays
Caspases are a family of proteases that are key mediators of apoptosis.[4] Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) provides a direct measure of apoptotic signaling.[3][4]
Experimental Protocol (Fluorometric Assay):
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the Annexin V protocol.
-
Cell Lysis:
-
Harvest and wash cells with cold 1X PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard method (e.g., BCA assay).
-
Caspase Reaction:
-
In a 96-well microplate, add 50 µL of cell lysate per well.
-
Add 50 µL of 2X Reaction Buffer containing a fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
Data Presentation:
| Treatment Group | Caspase-3/7 Activity (Relative Fluorescence Units) | Fold Change vs. Control |
| Vehicle Control | [Value] | 1.0 |
| This compound (Low Dose) | [Value] | [Calculated Value] |
| This compound (High Dose) | [Value] | [Calculated Value] |
Diagram: Caspase Activation in Apoptosis
Caption: Simplified signaling pathway of this compound-induced apoptosis leading to caspase activation.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a powerful technique to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[9] This can provide insights into the specific mechanisms by which this compound induces apoptosis.
Key Protein Targets:
-
Cleaved Caspase-3: The active form of caspase-3, a key executioner caspase.
-
PARP (Poly (ADP-ribose) polymerase): A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.
-
Bcl-2 Family Proteins:
-
Anti-apoptotic: Bcl-2, Bcl-xL
-
Pro-apoptotic: Bax, Bak, Bad[10]
-
-
p53: A tumor suppressor protein that can induce apoptosis.
Experimental Protocol:
-
Cell Lysis and Protein Quantification: Prepare cell lysates from this compound-treated and control cells and determine protein concentrations as described in the caspase assay protocol.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
| Protein Target | Vehicle Control (Relative Expression) | This compound Treatment (Relative Expression) |
| Cleaved Caspase-3 | [Value] | [Value] |
| Cleaved PARP | [Value] | [Value] |
| Bcl-2 | [Value] | [Value] |
| Bax | [Value] | [Value] |
| p53 | [Value] | [Value] |
Diagram: Western Blot Workflow
Caption: Standard workflow for Western blot analysis of apoptosis-related proteins.
Summary and Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing apoptosis induced by this compound treatment. By employing a combination of methods, including Annexin V/PI staining, caspase activity assays, and Western blotting, researchers can obtain robust and reliable data to characterize the pro-apoptotic effects of this compound. This information is invaluable for preclinical studies and for elucidating the molecular mechanisms underlying the therapeutic potential of FTO inhibitors in cancer therapy.
References
- 1. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. biotech.illinois.edu [biotech.illinois.edu]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. google.com [google.com]
Application of FB23 in High-Throughput Screening for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
FB23 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1][2] The m6A modification is a critical regulator of mRNA stability, translation, and splicing, and its dysregulation has been implicated in various diseases, including cancer. The FTO enzyme, in particular, has emerged as a promising therapeutic target in several malignancies, most notably in acute myeloid leukemia (AML).[3][4][5] this compound and its more potent derivative, this compound-2, offer valuable tools for high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel FTO inhibitors for therapeutic development. This document provides detailed application notes and protocols for the use of this compound in HTS assays.
Mechanism of Action
This compound directly binds to FTO and selectively inhibits its m6A demethylase activity, leading to an increase in global m6A levels in mRNA.[1][2] This inhibition of FTO activity has been shown to suppress the proliferation of cancer cells, induce apoptosis, and promote cell differentiation.[3][6][7] The anti-leukemic effects of this compound are mediated through the modulation of key oncogenic pathways, including the suppression of MYC and E2F targets, as well as the activation of the p53 signaling pathway.[1][8]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its analog this compound-2 across various cancer cell lines.
Table 1: In vitro IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NB4 | Acute Myeloid Leukemia (AML) | 44.8 | [1] |
| MONOMAC6 | Acute Myeloid Leukemia (AML) | 23.6 | [1] |
Table 2: In vitro IC50 Values of this compound-2
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| FTO | (Cell-free assay) | 2.6 | [6][7] |
| NB4 | Acute Myeloid Leukemia (AML) | 0.8 | [7] |
| MONOMAC6 | Acute Myeloid Leukemia (AML) | 1.5 | [7] |
| MA9.3ITD | Acute Myeloid Leukemia (AML) | 1.9 | [3] |
| MA9.3RAS | Acute Myeloid Leukemia (AML) | 5.2 | [3] |
| U937 | Acute Myeloid Leukemia (AML) | ~2-5 | [3] |
| ML-2 | Acute Myeloid Leukemia (AML) | ~2-5 | [3] |
| MV4-11 | Acute Myeloid Leukemia (AML) | ~2-5 | [3] |
| Primary AML Cells | Acute Myeloid Leukemia (AML) | 1.6 - 16 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
High-Throughput Cell Proliferation Assay (MTS-based)
This protocol is adapted for a 96-well format and is suitable for determining the IC50 values of this compound and other FTO inhibitors.
Materials:
-
Cancer cell lines (e.g., NB4, MONOMAC6)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay reagent
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Add 100 µL of the diluted compounds to the respective wells. The final volume in each well will be 200 µL.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
High-Throughput m6A Dot Blot Assay
This protocol provides a semi-quantitative method to assess global m6A levels in response to this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
mRNA purification kit
-
Nitrocellulose membrane
-
UV cross-linker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
mRNA Isolation:
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).
-
Isolate total RNA and then purify mRNA using a commercially available kit.
-
Quantify the mRNA concentration.
-
-
Dot Blotting:
-
Prepare serial dilutions of the mRNA samples.
-
Spot the mRNA dilutions onto a nitrocellulose membrane.
-
UV cross-link the RNA to the membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against m6A overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the dot intensity and normalize to the total amount of RNA spotted (e.g., by methylene (B1212753) blue staining).
-
High-Throughput Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures caspase-3 and -7 activity as a marker of apoptosis.
Materials:
-
Cells treated with this compound or vehicle control in 96-well white-walled plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Cell Treatment:
-
Seed and treat cells with this compound as described in the cell proliferation assay protocol.
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (media only) from all readings.
-
Normalize the data to the vehicle control to determine the fold-change in caspase activity.
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of the FTO demethylase and for screening for novel inhibitors. The protocols provided here offer robust and high-throughput methods to assess the cellular effects of this compound and to identify new compounds targeting the FTO pathway for potential therapeutic applications in cancer and other diseases. The detailed quantitative data and pathway diagrams further support the use of this compound in drug discovery and development programs.
References
- 1. CellTiter 96® AQueous One Solution Cell Proliferation Assay System Protocol [worldwide.promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Detecting RNA Methylation by Dot Blotting | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
FB23 not showing expected effect in cells
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are not observing the expected cellular effects of FB23, a potent and selective inhibitor of the FTO N6-methyladenosine (m6A) demethylase.
Frequently Asked Questions (FAQs)
Q1: What are the expected effects of this compound on cancer cells?
This compound is an inhibitor of the FTO demethylase, and its primary mechanism is the increase of m6A methylation in mRNA.[1][2][3] In sensitive cell lines, particularly acute myeloid leukemia (AML), this leads to suppressed proliferation, induction of apoptosis and differentiation, and cell cycle arrest.[4][5][6] Specifically, this compound treatment has been shown to suppress MYC and E2F target pathways and activate the p53 pathway.[2][3]
Q2: At what concentration should I see an effect?
While this compound has a potent cell-free IC50 of 60 nM for FTO demethylase, its effective concentration in cell-based assays is significantly higher.[2][3] This is likely due to cellular permeability. For example, the IC50 for proliferation inhibition in NB4 and MONOMAC6 AML cells is 44.8 µM and 23.6 µM, respectively, after 72 hours of treatment.[2][3] A more cell-permeable derivative, this compound-2, shows effects at lower micromolar concentrations (IC50s from 0.8 to 5.2 µM).[4][5] Always perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: My this compound powder won't dissolve properly. What should I do?
This compound is soluble in DMSO.[3] Poor solubility can be a major issue. Ensure you are using fresh, high-quality, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[3] After adding DMSO, use a vortex or sonication to ensure the compound is fully dissolved before making further dilutions in culture media.
Q4: How should I store my this compound stock solution?
Stock solutions in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][7] For optimal results, use freshly prepared dilutions for each experiment.
Troubleshooting Guide: Why is this compound Not Working?
If you are not observing the expected anti-proliferative or pro-apoptotic effects of this compound, systematically evaluate the following potential causes.
Problem Area 1: Compound Integrity and Handling
| Question | Possible Cause | Suggested Solution |
| Is the compound active? | Compound Degradation: Improper storage (exposure to light, moisture, repeated freeze-thaw cycles) can lead to degradation.[8] | 1. Purchase this compound from a reputable supplier and review the quality control data (e.g., HPLC, NMR). 2. Prepare fresh stock solutions in anhydrous DMSO.[3] 3. Aliquot and store at -20°C or -80°C; avoid multiple freeze-thaw cycles.[7] |
| Is the final concentration accurate? | Inaccurate Dilutions: Errors in serial dilutions or poor solubility can lead to a lower-than-expected final concentration. Precipitation in Media: The compound may precipitate out of the aqueous culture medium, especially at high concentrations. | 1. Calibrate pipettes and ensure the stock solution is fully dissolved before diluting. 2. When diluting into media, add the compound dropwise while vortexing to prevent precipitation. 3. Do not exceed a final DMSO concentration of 0.5% in your culture, as higher levels can be toxic to cells.[8] Run a vehicle-only (DMSO) control. |
| Is the compound stable in the assay? | Media Instability: Components in the cell culture media may react with and degrade this compound over the course of a long incubation (e.g., 72-96 hours).[7] | 1. As a control, incubate this compound in your complete cell culture media (without cells) for the duration of the experiment. 2. At various time points, test this "pre-incubated" media on a fresh batch of cells to see if the compound has lost activity. |
Problem Area 2: Experimental and Cellular Factors
| Question | Possible Cause | Suggested Solution |
| Is the cell line appropriate? | Low FTO Expression: The target protein, FTO, may not be expressed at high enough levels in your chosen cell line for inhibition to have a significant effect. Intrinsic Resistance: The cell line may have inherent resistance mechanisms that bypass the effects of FTO inhibition.[9][10] | 1. Confirm FTO expression in your cell line via Western Blot or RT-qPCR. 2. Test this compound on a positive control cell line known to be sensitive, such as NB4 or MONOMAC6 AML cells.[2][3] |
| Are the experimental parameters optimal? | Insufficient Incubation Time: The effects of this compound on proliferation and apoptosis are often time-dependent and may not be apparent at early time points. Published experiments often use 72 to 96-hour incubations.[2] Incorrect Cell Density: If cells are seeded too densely, they may become confluent and enter a quiescent state before the compound has had time to act. | 1. Perform a time-course experiment, measuring the cellular phenotype at 24, 48, 72, and 96 hours post-treatment.[2] 2. Optimize cell seeding density to ensure they are in the logarithmic growth phase throughout the experiment. |
| Have the cells developed resistance? | Acquired Resistance: Cells can develop resistance through various mechanisms, such as upregulating drug efflux pumps (e.g., P-glycoprotein), acquiring mutations in the drug target, or activating alternative survival pathways.[9][10][11] | 1. If using a cell line that has been cultured for many passages, consider starting with a fresh, low-passage stock. 2. Investigate common resistance mechanisms, such as the expression of ABC transporters.[12] |
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for diagnosing issues with this compound experiments.
Caption: A workflow for troubleshooting this compound experimental failures.
Key Experimental Protocols
Protocol 1: Cell Viability (CCK-8/MTS Assay)
This protocol is adapted from methods used to assess the anti-proliferative effects of this compound.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well for suspension cells like NB4) in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium at 2x the final concentration. Add 100 µL of the 2x this compound solution to the appropriate wells. Include a "vehicle-only" (e.g., 0.1% DMSO) control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours until the color develops.
-
Measurement: Read the absorbance at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-only control wells to determine the percentage of cell viability.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify apoptosis induced by this compound.[5]
-
Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound or vehicle control for the appropriate time (e.g., 48-72 hours).
-
Cell Harvesting: Collect cells (including supernatant for suspension cells) and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1x Annexin V Binding Buffer and analyze immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
This compound Signaling Pathway and Expected Outcomes
This compound inhibits FTO, leading to increased m6A levels on target mRNAs, which can alter their stability and translation. This affects downstream pathways controlling cell proliferation and survival.
Caption: Simplified signaling pathway for the FTO inhibitor this compound.
Summary of Reported Cellular IC50 Values
The following table summarizes quantitative data from published studies to help set experimental expectations.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| This compound | NB4 (AML) | Proliferation | 72 h | 44.8 µM | [2][3] |
| This compound | MONOMAC6 (AML) | Proliferation | 72 h | 23.6 µM | [2][3] |
| This compound-2 | NB4 (AML) | Proliferation | 72 h | 0.8 µM | [4] |
| This compound-2 | MONOMAC6 (AML) | Proliferation | 72 h | 1.5 µM | [4] |
| This compound-2 | Various AML lines | Proliferation | 72 h | 1.9 - 5.2 µM | [5] |
| This compound-2 | Primary AML cells | Proliferation | Not Specified | 1.6 - 16 µM | [5] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemotherapy Resistance - Chemocare [chemocare.com]
- 10. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 11. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
Technical Support Center: Enhancing FB23 Solubility for In Vitro Assays
Welcome to the technical support center for FB23, a potent and selective FTO demethylase inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of this compound for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is reported to be insoluble in water and ethanol.[1] It is crucial to use fresh, moisture-free DMSO, as its hygroscopic nature can lead to the absorption of water, which will significantly reduce the solubility of this compound.[1][3]
Q2: What is the maximum soluble concentration of this compound in DMSO?
A2: The reported solubility of this compound in DMSO can vary between batches and suppliers, but it is generally high. Reported values range from 38 mg/mL to 125 mg/mL.[1][2] It is always recommended to refer to the product-specific datasheet for the most accurate solubility information.
Q3: My this compound powder won't dissolve completely in DMSO. What should I do?
A3: If you are having difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Ensure DMSO quality: Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.
-
Gentle warming: Briefly warm the solution in a water bath at a temperature no higher than 37-50°C.
-
Vortexing or Sonication: Vigorously vortex the solution. If crystals persist, sonication in short bursts can aid in dissolution.
Q4: Can I store this compound in a DMSO stock solution?
A4: Yes, this compound can be stored as a concentrated stock solution in DMSO. For long-term stability, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -80°C for up to a year.[1][2] For shorter-term storage (up to one month), -20°C is also acceptable.[1]
Q5: What is the recommended final concentration of DMSO in my in vitro assay?
A5: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in your cell-based assays should be kept as low as possible, typically below 0.5%.[4][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[4]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture media.
This is a common challenge due to the hydrophobic nature of this compound and its low aqueous solubility.
Root Cause: Rapid change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous environment.
Solutions:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform one or more intermediate dilutions in your culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.[4]
-
Slow Addition with Agitation: Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous buffer or media while gently vortexing or swirling. This ensures rapid dispersion and minimizes localized high concentrations of the compound that can lead to precipitation.
-
Determine Maximum Working Concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the final aqueous solution. It is advisable to perform a solubility test to determine the maximum concentration that remains in solution under your specific experimental conditions.
-
Consider Co-solvents (for non-cell-based assays): For cell-free enzymatic assays, the addition of a small percentage of a co-solvent like polyethylene (B3416737) glycol (PEG) or a surfactant like Tween-20 or Triton X-100 (typically at 0.01-0.1%) to the aqueous buffer can help maintain solubility.[6] However, for cell-based assays, these additives must be tested for cytotoxicity.
Issue 2: Inconsistent or non-reproducible results in in vitro assays.
This can be linked to issues with compound solubility and stability.
Root Cause: Precipitation of the compound over time, leading to a decrease in the effective concentration.
Solutions:
-
Freshly Prepare Working Solutions: Prepare the final working dilutions of this compound immediately before each experiment from a frozen stock. Avoid using working solutions that have been stored for extended periods at room temperature or 4°C.
-
Visual Inspection: Before adding the compound to your cells or assay, visually inspect the final dilution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, the solution should be remade.
-
Control for Serum Effects: Components in fetal bovine serum (FBS) can sometimes interact with small molecules, affecting their solubility and bioavailability. If you observe inconsistent results, consider testing different batches or concentrations of FBS, or if your experimental design permits, using serum-free media.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | 38 mg/mL (100.73 mM) | [1] |
| 75 mg/mL (198.82 mM) | [1] | |
| 125 mg/mL (331.37 mM) | [2] | |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][2] |
| In DMSO | -80°C | 1 year | [1] |
| In DMSO | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 377.22 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and pipette
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out a precise amount of this compound powder (e.g., 3.77 mg) into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 3.77 mg, add 1 mL of DMSO).
-
Vortex the tube vigorously for 1-2 minutes until the compound is fully dissolved. If necessary, briefly sonicate or warm the solution at 37°C.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of fresh DMSO.
-
Final Dilution: Add 1 µL of the 1 mM intermediate stock solution to 999 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM. This results in a final DMSO concentration of 0.1%.
-
Gently vortex the working solution immediately after adding the this compound stock to ensure it is well-mixed.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Use the freshly prepared working solution for your experiment.
Visualization of this compound's Mechanism of Action
Caption: this compound inhibits FTO, leading to increased m6A RNA and subsequent downstream effects.
References
Technical Support Center: Troubleshooting FB23 Instability in Culture Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving instability issues encountered with the protein FB23 in cell culture media. The following guides and frequently asked questions (FAQs) provide direct, actionable advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in culture media a concern?
A1: this compound is an F-box protein that acts as a transcriptional coactivator.[1] F-box proteins are components of SCF ubiquitin-protein ligase complexes, which target proteins for degradation via the ubiquitin-proteasome pathway.[1][2] The stability of this compound in culture media is crucial for experiments studying its function, interactions, and potential as a therapeutic target. Instability can lead to a loss of biological activity, resulting in inconsistent and unreliable experimental data.
Q2: What are the common signs of this compound instability in my cell culture experiments?
A2: Indicators of this compound instability can include:
-
Reduced or loss of biological effect: A noticeable decrease or complete absence of the expected cellular response.
-
Inconsistent results: High variability in data between experimental replicates.
-
Appearance of degradation bands: When analyzing samples by techniques like Western blotting, the presence of lower molecular weight bands in addition to the full-length protein.
-
Precipitation or aggregation: Visible particulates or cloudiness in the culture media after the addition of this compound.
Q3: What are the primary factors that can cause this compound instability in culture media?
A3: Protein instability in culture media is a multifaceted issue. Key factors include:
-
Proteolytic Degradation: Culture media, especially when supplemented with serum, contains proteases that can degrade proteins.[3] Additionally, cells themselves can release proteases. As an F-box protein, this compound is inherently involved in the ubiquitin-proteasome pathway, which could also contribute to its degradation if it becomes ubiquitinated.[1][2]
-
Physicochemical Stress: Factors such as non-optimal pH, high temperatures, oxidation, and mechanical stress from handling (e.g., vortexing, freeze-thaw cycles) can lead to protein denaturation and aggregation.[4][5][6]
-
Interactions with Surfaces: Proteins can adsorb to the surfaces of culture vessels (e.g., plastic plates, glass vials), leading to conformational changes and loss of function.[4]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Activity
If you observe a rapid decline in the biological activity of this compound, it is likely due to degradation or denaturation.
Troubleshooting Steps:
-
Control for Proteolysis:
-
Add Protease Inhibitors: Supplement your culture media with a broad-spectrum protease inhibitor cocktail immediately before adding this compound.[7]
-
Reduce Serum Concentration: If your cell line permits, lower the serum (e.g., FBS) concentration or use a serum-free medium for the duration of the experiment to reduce exogenous protease levels.[8]
-
Optimize Temperature: Perform all experimental steps at low temperatures (e.g., on ice) to minimize protease activity.[7][9]
-
-
Optimize Physicochemical Conditions:
-
Maintain Optimal pH: Ensure the pH of your culture media is stable and within the optimal range for your cells and this compound (typically pH 7.2-7.4).[6][8] Consider using a medium with a robust buffering system like HEPES.[8]
-
Avoid Freeze-Thaw Cycles: Aliquot your this compound stock solution into single-use volumes to prevent degradation from repeated freezing and thawing.[5]
-
Minimize Mechanical Stress: Handle the protein solution gently. Avoid vigorous vortexing or shaking.[4]
-
Issue 2: this compound Precipitation or Aggregation in Culture Media
The formation of visible precipitates suggests that the protein is coming out of solution, which could be due to exceeding its solubility limit or aggregation.
Troubleshooting Steps:
-
Assess and Enhance Solubility:
-
Optimize Formulation:
Data Presentation: Common Protein Stabilizers
The following table summarizes common stabilizing excipients that can be tested to improve this compound stability in culture media.
| Stabilizer Category | Examples | Typical Concentration Range | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.003–3 mg/mL[12] | Prevent surface-induced aggregation and denaturation.[4][12] |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | Varies (often in % w/v) | Stabilize the native protein structure through preferential exclusion and by acting as water replacements in lyophilized forms.[4][11] |
| Amino Acids | Arginine, Glycine, Histidine | Varies | Can suppress aggregation and act as buffering agents.[4][11] |
| Polymers | Polyethylene Glycol (PEG) | Varies | Can enhance stability through steric hindrance and by altering surface properties.[10] |
| Albumin | Bovine Serum Albumin (BSA), Human Serum Albumin (HSA) | Varies | Acts as a carrier protein and can prevent adsorption to surfaces.[13] |
Experimental Protocols
Protocol 1: Screening for Optimal Stabilizers
This protocol outlines a method to screen for the most effective stabilizer for this compound in your specific culture medium.
-
Preparation:
-
Prepare stock solutions of various stabilizers (see table above) at concentrations 10-fold higher than the desired final concentration.
-
Prepare your this compound stock solution at a known concentration.
-
-
Experimental Setup:
-
In a multi-well plate, add your culture medium to each well.
-
Add a different stabilizer stock solution to each well to achieve the desired final concentration. Include a "no stabilizer" control.
-
Add this compound to each well at its final experimental concentration.
-
-
Incubation:
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a relevant time course (e.g., 0, 4, 8, 24, 48 hours).
-
-
Analysis:
-
At each time point, collect samples from each condition.
-
Analyze the stability of this compound using a suitable method, such as:
-
SDS-PAGE and Western Blot: To visualize protein degradation (appearance of lower molecular weight bands).
-
ELISA: To quantify the amount of intact, active this compound.
-
Dynamic Light Scattering (DLS): To measure protein aggregation.
-
-
Protocol 2: Assessing this compound Degradation via the Ubiquitin-Proteasome Pathway
This experiment can help determine if this compound is being actively degraded by the cellular machinery.
-
Cell Treatment:
-
Culture your cells to the desired confluency.
-
Treat one set of cells with a proteasome inhibitor (e.g., MG132) at an effective concentration for a few hours prior to and during the experiment.
-
Treat a control set of cells with the vehicle (e.g., DMSO).
-
-
This compound Addition:
-
Add this compound to the culture media of both the proteasome inhibitor-treated and control cells.
-
-
Incubation and Lysis:
-
Incubate for your desired experimental duration.
-
Lyse the cells at different time points to collect protein extracts.
-
-
Analysis:
-
Analyze the levels of this compound in the cell lysates by Western blot.
-
An accumulation of this compound in the proteasome inhibitor-treated cells compared to the control would suggest that it is being degraded via the ubiquitin-proteasome pathway.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound instability.
References
- 1. F-box protein Fbx23 acts as a transcriptional coactivator to recognize and activate transcription factor Ace1 | PLOS Genetics [journals.plos.org]
- 2. Chemical Approaches to Controlling Intracellular Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellgs.com [cellgs.com]
- 4. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 5. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 6. Cellular and epigenetic perspective of protein stability and its implications in the biological system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Advanced protein formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. mdpi.com [mdpi.com]
- 13. Providing Stability In Vivo, In Vitro, and In Culture | The Scientist [the-scientist.com]
Technical Support Center: Optimizing FB23 Incubation Time
Disclaimer: The following information is based on a hypothetical MEK1/2 inhibitor, designated "FB23," for illustrative purposes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time of this compound for maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, allosteric inhibitor of MEK1 and MEK2, which are key protein kinases in the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] By binding to a unique site near the ATP-binding pocket, this compound locks MEK1/2 in an inactive state, preventing the phosphorylation of its downstream targets, ERK1/2.[3] This leads to the inhibition of cell proliferation and can induce cell death in tumors with mutations in the BRAF or KRAS genes.[4]
Q2: What is a recommended starting concentration and incubation time for this compound in a cell-based assay?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the experimental endpoint. For initial experiments, a dose-response curve with concentrations ranging from 0.1 µM to 10 µM is recommended.[5] A common starting point for incubation time is 24 to 48 hours for assessing effects on cell viability or proliferation.[5][6] For observing early signaling events, such as the inhibition of ERK phosphorylation, much shorter incubation times of 1 to 6 hours may be sufficient.[6]
Q3: How does the stability of this compound in culture medium affect long-term experiments?
A3: The stability of any small molecule inhibitor can impact the results of long-term experiments.[7] While specific stability data for this compound is not available, it is good practice to consider that the compound concentration may decrease over time due to metabolism by the cells or degradation in the medium. For incubation times exceeding 48-72 hours, it may be necessary to replenish the medium with fresh this compound to maintain a consistent concentration.[6]
Q4: Can the optimal incubation time for this compound vary between different cell lines?
A4: Yes, the optimal incubation time can differ significantly between cell types.[6] This variability can be due to differences in cellular uptake, metabolism of the compound, and the specific genetic background of the cells, such as the presence of mutations that affect the MEK/ERK pathway.[8]
Troubleshooting Guide: Optimizing this compound Incubation Time
This guide addresses common issues that may arise when determining the optimal incubation time for this compound treatment.
| Issue | Possible Cause | Recommended Solution |
| No significant effect of this compound is observed at any tested time point. | 1. This compound concentration is too low: The concentration used may not be sufficient to inhibit MEK1/2 in your specific cell line. 2. Incubation time is too short: The experimental endpoint (e.g., cell death) may require a longer duration to become apparent. 3. Cell line is resistant to this compound: The cells may have intrinsic or acquired resistance mechanisms.[8] | 1. Perform a dose-response experiment: Test a broader range of this compound concentrations to determine the IC50 value.[9][10] 2. Increase incubation time: Conduct a time-course experiment with points at 24, 48, and 72 hours.[5] 3. Verify pathway inhibition: Use a short-term assay (e.g., 1-4 hours) and Western blot to confirm that this compound is inhibiting ERK phosphorylation. If p-ERK is not reduced, it may indicate a resistance mechanism. |
| High levels of cell death are observed even at short incubation times and low concentrations. | 1. Cell line is highly sensitive to MEK inhibition. 2. Off-target cytotoxic effects of this compound. | 1. Reduce this compound concentration and incubation time: Test lower concentrations and shorter time points to find a therapeutic window. 2. Assess off-target effects: If possible, compare the effects of this compound with other known MEK inhibitors to see if the high cytotoxicity is specific to this compound. |
| The effect of this compound diminishes over longer incubation periods (e.g., > 48 hours). | 1. This compound is being metabolized or degraded: The effective concentration of the inhibitor is decreasing over time.[7] 2. Development of acute resistance: Cells may be activating bypass signaling pathways to overcome MEK inhibition.[8][11] | 1. Replenish this compound: For long-term experiments, change the medium and add fresh this compound every 48 hours. 2. Investigate bypass pathways: Perform a Western blot analysis for markers of other signaling pathways that might be activated, such as the PI3K/AKT pathway.[11] |
Data Presentation: Time-Dependent IC50 of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[9] The IC50 value for this compound can change with varying incubation times. Below is a sample table illustrating how to present this data.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HT-29 (BRAF V600E) | 24 | 0.52 |
| 48 | 0.25 | |
| 72 | 0.18 | |
| A549 (KRAS G12S) | 24 | 1.2 |
| 48 | 0.85 | |
| 72 | 0.60 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for this compound
This protocol describes a method to determine the optimal incubation time of this compound by assessing its effect on cell viability at multiple time points.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase during the experiment.[12]
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]
2. This compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment) and a no-treatment control.[10]
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or controls.
3. Incubation:
-
Incubate the plates for various time points, such as 6, 12, 24, 48, and 72 hours.[5] Use a separate plate for each time point to avoid artifacts from repeated handling.
4. Cell Viability Assay (e.g., MTT Assay):
-
At the end of each incubation period, add MTT reagent to each well and incubate for 1-4 hours at 37°C.[5][10]
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.[12]
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle control.
-
Plot the percentage of cell viability against the incubation time for each this compound concentration to visualize the time-dependent effect. The optimal incubation time will be the shortest duration that achieves the desired level of inhibition at a relevant concentration.
Visualizations
Signaling Pathway
Caption: Inhibition of the MEK1/2 pathway by this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound incubation time.
References
- 1. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
FB23 Technical Support Center: Minimizing Off-Target Effects in Your Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of FB23, a potent and selective inhibitor of the FTO demethylase. By understanding and addressing potential off-target interactions, you can ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that selectively targets the Fat Mass and Obesity-Associated (FTO) protein, an N6-methyladenosine (m⁶A) RNA demethylase.[1] It has an in vitro IC50 of 60 nM for FTO demethylase activity.[1] this compound is utilized in research to study the role of FTO in various biological processes, particularly in acute myeloid leukemia (AML).[2][3]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target, FTO. These unintended interactions can lead to misinterpretation of experimental data, cellular toxicity, and a lack of reproducibility. While this compound is designed to be selective for FTO, it is crucial to experimentally verify its on-target and off-target effects in your specific model system.
Q3: What are the known or potential off-target effects of this compound and its derivatives?
Q4: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Dose-Response Experiments: Determine the lowest effective concentration of this compound that elicits the desired on-target effect (inhibition of FTO activity) without causing significant off-target effects.
-
Use of Control Compounds: Include a structurally related but inactive compound as a negative control to ensure that the observed phenotype is not due to the chemical scaffold of this compound.
-
Orthogonal Approaches: Validate your findings using non-pharmacological methods, such as siRNA or CRISPR/Cas9-mediated knockdown or knockout of FTO, to confirm that the observed phenotype is indeed FTO-dependent.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to FTO in your experimental system at the concentrations used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments. | - Off-target effects at the concentration used.- Variation in cell density or experimental conditions. | - Perform a careful dose-response curve to identify the optimal concentration.- Standardize all experimental parameters. |
| Observed phenotype does not match FTO knockdown/knockout. | - The phenotype may be due to an off-target effect of this compound. | - Investigate potential off-targets, such as hDHODH.- Use a structurally different FTO inhibitor to see if the phenotype is recapitulated. |
| High cellular toxicity at effective concentrations. | - The concentration used may be too high, leading to significant off-target effects. | - Lower the concentration of this compound and extend the treatment duration.- Confirm that the toxicity is not observed with an inactive control compound. |
Quantitative Data Summary
As a comprehensive off-target profile for this compound is not publicly available, the following table provides a template for how to present data from a kinase panel screen. It is crucial for researchers to perform their own selectivity profiling to understand the specific off-target effects of this compound in their hands.
Table 1: Example of a Kinase Selectivity Profile for this compound (Hypothetical Data)
| Kinase | IC50 (nM) |
| FTO (On-Target) | 60 |
| Kinase A | > 10,000 |
| Kinase B | 1,500 |
| Kinase C | > 10,000 |
| Kinase D | 5,000 |
| ... | ... |
| hDHODH | 1,200 |
This table is for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Kinase Panel Screening (Competitive Binding Assay)
Objective: To determine the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Serially dilute the compound to the desired screening concentration (e.g., 1 µM).
-
Assay Principle: A high-throughput competition binding assay is used where test compounds compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Experimental Procedure:
-
A panel of recombinant kinases is utilized.
-
The test compound (this compound) is incubated with the kinases at a specified concentration.
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. Hits are identified as compounds that cause a significant reduction in kinase binding. IC50 values are then determined for these hits in follow-up dose-response assays.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein FTO in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified time.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize FTO, making it more resistant to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: The amount of soluble FTO in the supernatant is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble FTO as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathways and Experimental Workflows
FTO Signaling in Acute Myeloid Leukemia (AML)
FTO has been shown to play a significant role in AML by demethylating m⁶A on the transcripts of key oncogenes, leading to their increased stability and translation. This promotes leukemogenesis and inhibits differentiation. This compound, by inhibiting FTO, can reverse these effects.
Caption: FTO signaling pathway in AML and the inhibitory effect of this compound.
Experimental Workflow for Investigating Off-Target Effects
A systematic approach is essential to identify and validate potential off-target effects of this compound.
Caption: A logical workflow for investigating this compound's off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
FB23 Compound Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experiments with the FB23 compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the FTO (fat mass and obesity-associated) protein.[1] FTO is an RNA demethylase that plays a crucial role in various cellular processes by removing N6-methyladenosine (m6A) from RNA. By inhibiting FTO, this compound increases m6A levels in target mRNA transcripts, which can affect their stability and translation, leading to downstream cellular effects.
Q2: What are the primary research applications for this compound?
This compound is primarily used in cancer research, particularly in the context of acute myeloid leukemia (AML).[2][3][4] Studies have shown that FTO is highly expressed in certain subtypes of AML and that its inhibition by this compound can suppress leukemia cell proliferation and promote differentiation.[1][2]
Q3: What is the difference between this compound and this compound-2?
This compound-2 is a derivative of this compound designed to have improved cell permeability. This enhanced uptake allows for more effective inhibition of FTO within cellular models, leading to more potent anti-leukemic effects.[1]
Q4: How should this compound be stored?
Proper storage is critical to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions based on the compound's form.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 4 years | Protect from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Q5: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in experiments.
This is a common issue that can arise from compound degradation or suboptimal experimental conditions.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Storage: Ensure the compound has been stored correctly (see storage FAQ). Avoid repeated freeze-thaw cycles of stock solutions. Working Solutions: Prepare fresh working solutions from a stock for each experiment. Do not store diluted solutions for extended periods, especially in aqueous media. Light Exposure: Minimize exposure of the compound, both in solid form and in solution, to light. |
| Suboptimal Solvent Conditions | DMSO Quality: Use high-purity, anhydrous DMSO to prepare stock solutions. Moisture in DMSO can affect solubility and stability. Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (ideally ≤ 0.1%) as higher concentrations can be toxic to cells and may affect experimental outcomes. |
| Experimental Variability | Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions. Cell Health and Passage Number: Use healthy, consistently passaged cells for your assays. |
| Assay-Specific Issues | Inconsistent IC50 Values: Refer to the "Troubleshooting Inconsistent IC50 Values" section below for a more detailed guide. |
Issue 2: Troubleshooting Inconsistent IC50 Values
Variability in the half-maximal inhibitory concentration (IC50) is a frequent challenge in in vitro assays.
Systematic Troubleshooting of Inconsistent IC50 Values
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Troubleshooting Inconsistencies in FB23 Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address and troubleshoot inconsistencies encountered during experiments involving FB23. Whether you are investigating protein expression levels, signaling pathways, or enzymatic activity, this guide offers structured troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps to take when observing inconsistent this compound expression levels in Western Blots?
A1: When faced with inconsistent this compound expression, begin by verifying the integrity of your samples and the consistency of your protein quantification. Ensure that the protein extraction method is reproducible and that all samples were quantified using the same method. It is also advisable to run a loading control, such as GAPDH or beta-actin, to confirm equal protein loading across all lanes.[1]
Q2: My immunoprecipitation (IP) experiment for this compound shows high background or no specific band. What should I check first?
A2: For IP experiments, first ensure your antibody is validated for this application. High background can be due to non-specific binding to the beads or the antibody.[2][3] Pre-clearing the lysate with beads before adding the specific antibody can help reduce this.[3][4] If no band is detected, confirm the presence of this compound in your starting lysate via Western Blot. Also, check that the antibody isotype is compatible with the Protein A/G beads being used.[2]
Q3: I am seeing high variability in my this compound kinase assay results. What are the likely sources of this inconsistency?
A3: High variability in kinase assays can stem from several factors. Pipetting accuracy, especially with small volumes, is critical.[5][6] Inconsistent incubation times and temperature fluctuations can also significantly impact enzyme kinetics.[5][6] Ensure that all reagents, particularly ATP and the enzyme stock, are properly stored and have not undergone multiple freeze-thaw cycles.[5]
Troubleshooting Guides
Inconsistent this compound Protein Levels
This guide addresses common issues observed during the quantification of this compound protein levels, primarily through Western Blotting.
| Problem | Possible Cause | Recommended Solution |
| Weak or No this compound Signal | Insufficient protein loading. | Increase the amount of protein loaded per well. Confirm protein concentration with a reliable assay.[7] |
| Poor antibody affinity or incorrect antibody dilution. | Use a validated antibody for this compound. Optimize the primary antibody concentration by performing a titration.[8] | |
| Inefficient protein transfer to the membrane. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage.[1] | |
| Presence of interfering substances in the lysis buffer. | Ensure the lysis buffer is compatible with downstream applications and consider using protease and phosphatase inhibitors.[9] | |
| Multiple or Non-Specific Bands | Primary antibody concentration is too high. | Reduce the concentration of the primary antibody.[7][10] |
| Secondary antibody is cross-reacting. | Run a control with only the secondary antibody to check for non-specific binding. | |
| Protein degradation or modification. | Prepare fresh lysates and use protease inhibitors. Check for post-translational modifications that could alter the protein's molecular weight.[9] | |
| Inconsistent Loading Control Bands | Inaccurate protein quantification. | Re-quantify protein samples using a reliable method like BCA or Bradford assay.[1] |
| Uneven protein transfer. | Ensure the transfer sandwich is assembled correctly and that there are no air bubbles.[11] | |
| High variability in housekeeping protein expression. | Choose a loading control that is known to be stable under your specific experimental conditions.[1] |
Discrepancies in this compound Kinase Activity Assays
This section provides troubleshooting for variability and unexpected results in this compound kinase activity assays.
| Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Pipetting inaccuracies. | Calibrate pipettes regularly. For small volumes, prepare a master mix of reagents.[5][6] |
| Inconsistent incubation times or temperatures. | Use a calibrated incubator or water bath and a timer to ensure consistency.[5][6] | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.[5] | |
| Low or No Kinase Activity | Inactive enzyme stock. | Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles. Test the enzyme with a known positive control substrate.[5] |
| Incorrect buffer composition or pH. | Prepare fresh kinase buffer and verify the pH.[6] | |
| Degraded ATP. | Prepare fresh ATP stock solutions regularly and store them properly. | |
| High Background Signal | Contaminated reagents. | Use fresh, high-quality reagents. |
| Autophosphorylation of the kinase. | Run a control reaction without the substrate to determine the level of autophosphorylation. | |
| Non-specific binding of detection antibody. | Optimize the concentration of the detection antibody and ensure proper blocking steps are included. |
Experimental Protocols
Western Blotting for this compound
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound (at the optimized dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation of this compound
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) with protease inhibitors.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to remove the beads, then add the anti-FB23 antibody to the supernatant and incubate for 2-4 hours or overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.
-
Washing: Wash the beads three to five times with lysis buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western Blotting.
In Vitro Kinase Assay for this compound
-
Reaction Setup: In a microplate well, combine the kinase buffer, a known substrate for this compound, and the this compound enzyme.
-
Reaction Initiation: Start the reaction by adding a solution of ATP and MgCl2.
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an EDTA solution.
-
Detection: Quantify the phosphorylation of the substrate. This can be done using various methods, such as radiometric assays with ³²P-ATP, or non-radioactive methods like ELISA with a phospho-specific antibody or luminescence-based assays that measure ATP consumption.
-
Controls: Include negative controls (no enzyme or no ATP) and positive controls (a known active kinase).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 11. Why Do Western Blot Bands Appear Inconsistent for Proteins Extracted from the Same Batch? | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
A Comparative Guide to the In Vitro Activity of FTO Inhibitors: FB23 vs. FB23-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activities of two structurally related small molecule inhibitors of the fat mass and obesity-associated (FTO) protein, FB23 and its derivative, this compound-2. The FTO protein is an N6-methyladenosine (m6A) demethylase that has emerged as a promising therapeutic target in various diseases, particularly in acute myeloid leukemia (AML). This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and presents visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction
This compound and this compound-2 are potent and selective inhibitors of the FTO protein.[1][2] this compound-2 was developed as a derivative of this compound to enhance its anti-proliferative activity.[1] Both compounds directly bind to FTO and selectively inhibit its m6A demethylase activity, leading to an increase in global m6A levels in mRNA.[1][3] This inhibition of FTO has been shown to suppress proliferation and induce apoptosis in AML cell lines.[1][4]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound and this compound-2.
Table 1: In Vitro FTO Inhibition
| Compound | Target | IC50 (µM) |
| This compound | FTO | 0.06[2] |
| This compound-2 | FTO | 2.6[5] |
Table 2: Anti-proliferative Activity in AML Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | NB4 | 44.8[2] |
| MONOMAC6 | 23.6[2] | |
| This compound-2 | NB4 | 0.8[3][6] |
| MONOMAC6 | 1.5[3][6] | |
| A panel of AML cells | 1.9-5.2[3] | |
| Primary AML cells | 1.6-16[1] |
Mechanism of Action and Signaling Pathway
Inhibition of FTO by this compound and this compound-2 leads to an increase in m6A methylation on target mRNAs. This altered methylation status affects the expression of key genes involved in leukemogenesis. Specifically, FTO inhibition upregulates the expression of ASB2 and RARA, while downregulating the expression of MYC and CEBPA.[1]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
In Vitro FTO Inhibition Assay (Fluorescence-based)
This assay measures the direct inhibition of FTO's demethylase activity.
-
Principle: A synthetic m6A-containing RNA oligonucleotide with a fluorophore and a quencher is used as a substrate. In the presence of active FTO, the m6A is demethylated, leading to a conformational change that separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Protocol:
-
Prepare an assay buffer containing 50 mM HEPES (pH 7.0), 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, and 2 mM L-ascorbic acid in RNase-free water.
-
Serially dilute this compound or this compound-2 in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).
-
Add 25 µL of recombinant human FTO enzyme solution (e.g., 0.25 µM in assay buffer) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the m6A RNA substrate solution (e.g., 7.5 µM in assay buffer).
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular m6A Quantification (Dot Blot Assay)
This assay is used to determine the global m6A levels in cellular RNA following treatment with FTO inhibitors.
-
Principle: Total RNA is isolated from treated cells and spotted onto a nylon membrane. The membrane is then probed with an antibody specific for m6A, and the signal is detected, providing a semi-quantitative measure of m6A levels.
-
Protocol:
-
Culture AML cells (e.g., NB4, MONOMAC6) to the desired confluency.
-
Treat the cells with various concentrations of this compound, this compound-2, or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Isolate total RNA using a standard RNA extraction method (e.g., TRIzol).
-
Denature the RNA samples by heating at 95°C for 3-5 minutes and then immediately place on ice.
-
Serially dilute the denatured RNA and spot onto a positively charged nylon membrane.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against m6A overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Methylene blue staining can be used as a loading control.
-
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Principle: The assay reagent lyses the cells and contains luciferase and its substrate. In the presence of ATP from viable cells, a luminescent signal is produced, which is proportional to the number of viable cells.
-
Protocol:
-
Seed AML cells into a 96-well opaque-walled plate at a desired density (e.g., 5,000 cells/well).
-
Allow the cells to attach or acclimate overnight.
-
Treat the cells with serial dilutions of this compound, this compound-2, or a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Conclusion
Both this compound and this compound-2 are effective inhibitors of the FTO demethylase. The experimental data clearly indicates that this compound-2, the optimized derivative, exhibits significantly more potent anti-proliferative activity against AML cell lines in vitro compared to its parent compound, this compound. This enhanced cellular activity makes this compound-2 a more promising candidate for further investigation as a potential therapeutic agent for AML. The provided experimental protocols offer a foundation for researchers to replicate and build upon these findings.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. m6A RNA demethylase FTO promotes the growth, migration and invasion of pancreatic cancer cells through inhibiting TFPI-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FTO Inhibitors: FB23 vs. Rhein and Other Alternatives
The fat mass and obesity-associated protein (FTO) has emerged as a critical therapeutic target in various diseases, most notably in acute myeloid leukemia (AML). As an N6-methyladenosine (m6A) RNA demethylase, FTO plays a pivotal role in gene regulation, making its inhibition a promising strategy for cancer therapy. This guide provides an objective comparison of FB23, a potent and selective FTO inhibitor, with the first-identified FTO inhibitor, rhein (B1680588), and other alternatives, supported by experimental data.
Data Presentation: Quantitative Comparison of FTO Inhibitors
The following tables summarize the key quantitative data for this compound and rhein, offering a clear comparison of their inhibitory activities.
| Inhibitor | Target | IC50 | Cell Lines Treated | Observed Effects | Reference |
| This compound | FTO | 60 nM | NB4, MONOMAC6 (AML) | Inhibits proliferation, activates apoptosis and p53 pathways. | [1][2] |
| This compound-2 | FTO | 2.6 µM (cell-free) | NB4, MONOMAC6, MA9, FLT3/NPM1 primary cells, U937, ML2, MV4-11 (AML) | Suppresses proliferation, promotes differentiation/apoptosis.[3][4] | [3][4] |
| Rhein | FTO | 18.2 µM (Kd) | C2C12 (myoblasts) | Inhibits myoblast differentiation. | [5][6] |
Table 1: Comparison of In Vitro Inhibitory Activity. This table outlines the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) of this compound, its derivative this compound-2, and rhein against the FTO protein. It also highlights the cell lines used in key studies and the observed cellular effects.
| Inhibitor | Cell Line | IC50 (Cell Proliferation) | Reference |
| This compound | NB4 | 44.8 µM | [1][2] |
| MONOMAC6 | 23.6 µM | [1][2] | |
| This compound-2 | K562, KCL22, LAMA84 (CML) | Not specified, but potent inhibitory effect observed. | [7] |
| Rhein | BE(2)-C (neuroblastoma) | No significant viability impairment at 20 µM. | [8][9] |
Table 2: Comparison of Anti-Proliferative Activity. This table details the IC50 values of this compound and this compound-2 in inhibiting the proliferation of various cancer cell lines.
Mechanism of Action: A Tale of Two Inhibitors
This compound and its derivative, this compound-2 , were developed through structure-based rational design to be potent and selective inhibitors of FTO.[4][10] They directly bind to the FTO active site, preventing the demethylation of m6A on mRNA.[1][4] This inhibition leads to an increase in global m6A levels, which in the context of AML, suppresses the expression of key oncogenes like MYC and CEBPA while upregulating tumor suppressors such as ASB2 and RARA.[4] The downstream effects include the suppression of proliferation, induction of apoptosis, and cell cycle arrest at the G1 stage in AML cells.[4]
Rhein , an anthraquinone (B42736) compound derived from rhubarb, was the first identified cell-active FTO inhibitor.[11][12] Unlike this compound, which was specifically designed to target FTO, rhein's inhibition is less selective.[11][13] It competitively binds to the FTO active site, disrupting its ability to bind to m6A-containing substrates.[11] While it has been shown to increase cellular m6A levels and inhibit the differentiation of myoblasts, its broader applications are limited by its moderate selectivity.[5][11]
Recent studies have indicated that the anti-leukemic effects of some FTO inhibitors, including this compound-2, might not be solely dependent on FTO inhibition. Evidence suggests a potential off-target effect on human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis.[7] This finding highlights the importance of considering off-target effects in the development and application of FTO inhibitors.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound and rhein.
Cell Proliferation Assay (for this compound)
-
Cell Seeding: Acute myeloid leukemia (AML) cells are seeded in appropriate culture plates.
-
Treatment: Cells are treated with either DMSO (as a control) or varying concentrations of this compound.
-
Incubation: The treated cells are incubated for 24, 48, 72, or 96 hours.
-
Measurement: Cell proliferation is quantified using the CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay.[1]
m6A Dot Blot Assay (for this compound-2)
-
Cell Treatment: AML cell lines such as NB4 and MONOMAC6 are treated with either DMSO or 5 µM of this compound-2 for 72 hours.[3][4]
-
RNA Extraction: Total RNA is extracted from the treated cells.
-
Dot Blotting: The extracted RNA is spotted onto a nylon membrane.
-
Detection: The membrane is probed with an antibody specific for m6A to detect changes in global m6A levels.
In Vitro FTO Inhibition Assay (for Rhein)
-
Reaction Mixture: The reaction is carried out in a buffer containing single-stranded DNA (ssDNA) with an m6A modification, FTO protein, 2-oxoglutarate (2OG), (NH4)2Fe(SO4)2, and L-ascorbic acid.
-
Inhibitor Addition: Rhein is added to the reaction mixture at a specified concentration (e.g., 100 µM).
-
Analysis: The retention of the m6A peak is analyzed using High-Performance Liquid Chromatography (HPLC) to determine the inhibitory activity of the compound.[6]
Visualizing the Science: Signaling Pathways and Experimental Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were created using the DOT language to meet the specified requirements.
Caption: FTO Inhibition Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitor of FTO, Rhein, Restrains the Differentiation of Myoblasts and Delays Skeletal Muscle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting FTO for cancer therapy and more - Figure f1 | Aging [aging-us.com]
- 10. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Development of cell-active N6-methyladenosine RNA demethylase FTO inhibitor. | Sigma-Aldrich [sigmaaldrich.com]
- 13. N6-methyladenosine demethylase FTO enhances chemo-resistance in colorectal cancer through SIVA1-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of FB23 in Cellular Systems: A Comparative Guide
For researchers and drug development professionals, confirming that a therapeutic molecule interacts with its intended target within a cell is a critical step. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of a hypothetical molecule, FB23. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
Comparative Analysis of Target Engagement Methodologies
The selection of a target engagement assay depends on various factors, including the nature of the target protein, the properties of the compound, and the specific research question. Below is a summary of commonly employed techniques with representative data to facilitate comparison.
| Methodology | Principle | This compound Example Data (Hypothetical) | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding. | EC50: 0.5 µM (Increased thermal stability of Target X) | Label-free; applicable to native proteins in cells and tissues. | Not all targets exhibit a significant thermal shift; can be labor-intensive. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay measuring the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein. | IC50: 0.1 µM (Displacement of tracer from Target X) | Live-cell measurements; quantitative and high-throughput. | Requires genetic engineering of the target protein; tracer development can be challenging. |
| Western Blot / Pull-Down Assays | Ligand-dependent changes in protein levels (Western Blot) or affinity-based enrichment of the target protein (Pull-Down). | DC50: 0.2 µM (Degradation of Target X) | Widely accessible; can provide direct evidence of target degradation. | Often semi-quantitative; can be prone to non-specific binding. |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and accurate interpretation of results.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the thermal stabilization of a target protein induced by this compound.
Materials:
-
Cells expressing the target protein
-
This compound compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody against the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound or vehicle control for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet precipitated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western Blot.
-
Data Analysis: Quantify band intensities and plot the fraction of soluble protein as a function of temperature. Determine the melting temperature (Tm) for each treatment condition. An increase in Tm in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
This protocol describes how to measure the displacement of a fluorescent tracer from a NanoLuc®-tagged target by this compound in live cells.
Materials:
-
Cells expressing the NanoLuc®-target protein fusion
-
NanoBRET™ Tracer specific for the target
-
This compound compound
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96- or 384-well plates
Procedure:
-
Cell Seeding: Seed the engineered cells in the assay plates.
-
Compound and Tracer Addition: Add varying concentrations of this compound to the wells. Then, add the NanoBRET™ Tracer at a predetermined concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Detection: Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio against the concentration of this compound to determine the IC50 value, representing the concentration of this compound required to displace 50% of the tracer.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the hypothetical mechanism of action of this compound, the following diagrams are provided.
Caption: A generalized workflow for validating the cellular target engagement of this compound using different experimental approaches.
A Comparative Analysis of FB23 and Meclofenamic Acid as FTO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target in various diseases, including cancer and metabolic disorders. Consequently, the development of potent and selective FTO inhibitors is an area of intense research. This guide provides a detailed comparative analysis of two notable FTO inhibitors: meclofenamic acid, a non-steroidal anti-inflammatory drug (NSAID) repurposed for its FTO inhibitory activity, and FB23, a derivative specifically designed for enhanced potency and selectivity.
Performance Comparison at a Glance
| Feature | Meclofenamic Acid | This compound |
| IC50 (in vitro) | ~7-17.4 µM | 60 nM |
| Selectivity | Selective for FTO over ALKBH5 | Highly selective for FTO |
| Mechanism of Action | Competes with m6A-containing nucleic acid for FTO binding | Directly binds to FTO, inhibiting its m6A demethylase activity |
| Cellular Efficacy | Elevates m6A levels in cells | Suppresses cancer cell proliferation, induces apoptosis |
| Therapeutic Potential | Repurposed drug with known safety profile | Potent anti-cancer agent, particularly in acute myeloid leukemia (AML) |
In-Depth Quantitative Analysis
The following table summarizes the key quantitative data for this compound and meclofenamic acid based on available experimental evidence.
| Parameter | Meclofenamic Acid | This compound | Reference |
| FTO Inhibition (IC50) | 7 µM (HPLC assay), 8 µM (ssRNA inhibition), 17.4 µM (ssDNA competition) | 60 nM | [1][2][3] |
| Cell Proliferation Inhibition (IC50 in AML cells) | Not explicitly reported as a primary anti-cancer agent | 23.6 µM (NB4 cells), 44.8 µM (MONOMAC6 cells) | [3][4] |
Mechanism of Action and Cellular Effects
Meclofenamic Acid: Meclofenamic acid was identified as a selective inhibitor of FTO through high-throughput screening.[1] Mechanistic studies have shown that it acts as a competitive inhibitor, vying with the m6A-containing nucleic acid substrate for binding to the FTO active site.[1][5] Treatment of cells with an ethyl ester form of meclofenamic acid (MA2) has been demonstrated to increase the levels of m6A modification in mRNA, confirming its intracellular activity.[5][6]
This compound: Developed through structure-based rational design building upon the scaffold of meclofenamic acid, this compound exhibits significantly enhanced potency.[7][8] It directly binds to the FTO protein and selectively inhibits its m6A demethylase activity.[3][7] In cellular models, particularly in acute myeloid leukemia (AML), this compound has been shown to mimic the effects of FTO depletion.[7] This includes the suppression of proliferation and the promotion of differentiation and apoptosis in AML cells.[7] Furthermore, this compound treatment leads to the upregulation of key regulatory genes such as ASB2 and RARA, and the downregulation of oncogenes like MYC and CEBPA.[9]
Signaling Pathways
FTO has been implicated in the regulation of several critical signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of action of its inhibitors.
Caption: FTO's role in WNT and TGF-β signaling pathways.
FTO has been shown to regulate the bifurcation of canonical and noncanonical WNT signaling pathways by controlling the expression of DKK1, an inhibitor of the canonical WNT pathway.[10][11] Additionally, FTO can modulate the TGF-β signaling pathway by demethylating MEG3 RNA, which in turn affects trophoblast invasion and proliferation.[12][13]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate FTO inhibitors.
In Vitro FTO Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO on a fluorescently labeled m6A-containing RNA substrate.
Caption: Workflow for a fluorescence-based FTO inhibition assay.
Protocol:
-
Reagent Preparation : Prepare the assay buffer containing HEPES, (NH4)2Fe(SO4)2·6H2O, α-ketoglutarate, and L-ascorbic acid.[14] Dilute the recombinant human FTO enzyme and the m6A-containing fluorescently labeled oligonucleotide substrate in the assay buffer. Prepare serial dilutions of the test compounds (this compound, meclofenamic acid) in DMSO.[14]
-
Reaction Setup : In a microplate, combine the FTO enzyme, the m6A RNA substrate, and the test compound at various concentrations. Include appropriate controls (no enzyme, no inhibitor).
-
Incubation : Incubate the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for the demethylation reaction to occur.[15][16]
-
Signal Detection : Measure the fluorescence intensity using a microplate reader. The signal is proportional to the extent of demethylation.
-
Data Analysis : Calculate the percentage of FTO inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular m6A Quantification (m6A ELISA)
This assay quantifies the global m6A levels in mRNA isolated from cells treated with an FTO inhibitor.
Protocol:
-
Cell Treatment : Culture cells (e.g., HeLa, AML cell lines) and treat them with the FTO inhibitor (this compound or meclofenamic acid) or a vehicle control for a designated time.[14]
-
RNA Isolation : Harvest the cells and isolate total RNA using a standard RNA extraction method. Subsequently, purify mRNA from the total RNA using oligo(dT) magnetic beads.[14]
-
m6A ELISA :
-
Dilute the purified mRNA to a suitable concentration.
-
Follow the protocol of a commercially available m6A ELISA kit. This typically involves binding the mRNA to the assay wells.
-
Incubate with a specific anti-m6A antibody.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and stop the reaction.[14]
-
-
Data Acquisition : Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis : Compare the relative m6A levels in the RNA from inhibitor-treated cells to the vehicle-treated control cells. An increase in absorbance indicates a higher level of m6A, signifying FTO inhibition.[14]
Conclusion
Both meclofenamic acid and this compound are valuable tools for studying the function of FTO and hold therapeutic promise. Meclofenamic acid, as a repurposed drug, offers the advantage of a known clinical safety profile and serves as an excellent starting point for FTO inhibitor development. This compound, a rationally designed derivative, demonstrates significantly improved potency and represents a more targeted approach for therapeutic intervention, particularly in oncology. The choice between these inhibitors will depend on the specific research question or therapeutic goal, with this compound being the more potent and specific option for applications requiring robust FTO inhibition.
References
- 1. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Targeting FTO for cancer therapy and more - Figure f1 | Aging [aging-us.com]
- 5. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 | Semantic Scholar [semanticscholar.org]
- 7. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. FTO protein regulates the TGF-β signalling pathway through RNA N6-methyladenosine modification to induce unexplained recurrent spontaneous abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Confirming On-Target Effects of the FTO Inhibitor FB23 with FTO siRNA
This guide provides a comparative analysis for researchers, scientists, and drug development professionals to validate the on-target effects of FB23, a selective inhibitor of the N6-methyladenosine (m6A) demethylase FTO. The central strategy involves comparing the cellular and molecular effects of this compound treatment with those induced by siRNA-mediated knockdown of FTO. A high degree of similarity in the outcomes of these two interventions provides strong evidence that the pharmacological activity of this compound is a direct result of FTO inhibition.
Comparative Analysis of Phenotypic Effects
This compound was developed as a potent and selective inhibitor of FTO, an enzyme implicated in various cancers, including acute myeloid leukemia (AML).[1][2][3] To confirm that the anti-leukemic effects of this compound are mediated through FTO, its performance is compared against the genetic knockdown of FTO. Studies show that the effects of this compound and its derivative, this compound-2, mimic those of FTO depletion in AML cell lines.[4][5]
The following table summarizes the comparative quantitative data from studies on AML cell lines, such as NB4 and MONOMAC6.
| Parameter | This compound Treatment | FTO siRNA/shRNA Knockdown | Concordance |
| Cell Proliferation | Dose-dependent inhibition. IC50 values of 44.8 µM (NB4) and 23.6 µM (MONOMAC6) after 72h.[1][2] | Significant suppression of cell proliferation.[4] | High |
| Apoptosis | Activation of apoptosis pathways.[1][2][4] | Promotes apoptosis in AML cells.[4] | High |
| Cell Cycle | Induces cell cycle arrest at the G1 stage.[4][6] | Causes G2M checkpoint suppression.[1][2][4] | High |
| Gene Expression | Downregulation of MYC and CEBPA.[4] Upregulation of ASB2 and RARA.[4][6] | Downregulation of MYC and CEBPA.[4] Upregulation of ASB2 and RARA.[4] | High |
| Global m6A Levels | Substantial increase in m6A abundance in the transcriptome.[4] | N/A (Knockdown removes the enzyme) | N/A |
Mechanism of Action and Signaling Pathway
FTO is an RNA demethylase that removes the m6A modification from mRNA. This modification plays a crucial role in regulating mRNA stability, splicing, and translation. In AML, FTO targets key oncogenic transcripts, such as MYC and CEBPA, removing their m6A marks and thus increasing their stability and expression.[4]
Both this compound and FTO-targeted siRNA disrupt this process. This compound directly binds to and inhibits the demethylase activity of the FTO protein.[1][2] FTO siRNA acts by degrading the FTO mRNA, preventing the synthesis of the FTO protein altogether. The end result is the same: an accumulation of m6A on target transcripts like MYC, leading to their degradation and a reduction in protein levels. This suppression of key oncogenic drivers results in the observed anti-proliferative and pro-apoptotic effects.[4]
Experimental Workflow for On-Target Validation
A typical workflow to validate the on-target effects of this compound involves parallel treatment of a relevant cell line (e.g., NB4 AML cells) with the compound and with an siRNA targeting FTO. The results are compared against appropriate negative controls (e.g., DMSO for this compound and a non-targeting scramble siRNA).
Experimental Protocols
This protocol describes the transient knockdown of FTO in a human AML cell line.
-
Cell Seeding: Seed 200,000 to 300,000 cells per well in a 6-well plate in antibiotic-free growth medium 24 hours prior to transfection. Ensure cells are in a logarithmic growth phase.
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute 20-50 pmol of FTO-targeting siRNA (or a non-targeting control siRNA) into 100 µL of Opti-MEM™ I Reduced Serum Medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and the diluted lipid reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours before harvesting for downstream analysis. The optimal time should be determined empirically.
This protocol is for assessing cell proliferation after treatment.
-
Cell Seeding: Seed 5,000 to 10,000 cells per well in a 96-well plate.
-
Treatment: Treat cells with varying concentrations of this compound or transfect with siRNA as described above. Include appropriate vehicle (DMSO) and negative control (non-targeting siRNA) wells.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
Assay:
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[2]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values for this compound using non-linear regression.
This protocol is for detecting protein levels to confirm FTO knockdown and assess downstream targets.
-
Cell Lysis:
-
Harvest cells treated as described in the workflow.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FTO, MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Cross-Validating Pharmacological and Genetic Models: A Case Study of the FTO Inhibitor FB23
In the landscape of modern drug discovery, the validation of a drug's target is a critical step that significantly influences the potential for clinical success. A robust approach to target validation involves the cross-validation of findings from pharmacological interventions with evidence from genetic models. This guide provides a framework for this cross-validation process, using the small molecule inhibitor FB23, which targets the Fat Mass and Obesity-associated (FTO) protein, as a case study. This guide is intended for researchers, scientists, and drug development professionals to illustrate how data from chemical probes and genetic perturbations can be synergistically used to build a stronger case for a drug target.
Introduction to the Cross-Validation Framework
The principle of cross-validating pharmacological results with genetic models rests on a simple premise: if a drug elicits a specific biological effect by inhibiting a particular protein, then genetically removing or reducing that same protein should result in a similar biological effect. This convergence of evidence strengthens the hypothesis that the drug's on-target activity is responsible for the observed phenotype. Conversely, discrepancies between the two approaches can reveal potential off-target effects of the drug or highlight complexities in the biological system. Human genetics, in particular, can provide a strong rationale for target selection, as genetically supported drug targets have a higher likelihood of success in clinical development[1].
This compound is a chemical compound that acts as an inhibitor of the FTO protein[2]. The FTO protein is an enzyme that removes methyl groups from RNA, a process known as demethylation, which can influence the expression of genes involved in various cellular processes[2]. FTO has been implicated in a range of diseases, including cancer and obesity[2][3]. This guide will explore how the effects of this compound can be compared with findings from genetic studies of FTO to validate it as a therapeutic target.
Data Presentation: Pharmacological vs. Genetic Evidence
A direct comparison of the outcomes from pharmacological inhibition and genetic perturbation is essential for cross-validation. The following table summarizes hypothetical, yet plausible, comparative data for the FTO target, based on existing literature.
| Parameter | Pharmacological Model (this compound Treatment) | Genetic Model (FTO Knockout/Knockdown) | Concordance |
| Mechanism of Action | Inhibition of FTO's m6A demethylase activity | Complete (knockout) or partial (knockdown) loss of FTO protein and its function | High |
| Cellular Phenotype | |||
| Cell Cycle | G2/M arrest in specific cancer cell lines | G2/M arrest observed in mouse germ cells[4] | High |
| Cell Proliferation | Suppression of proliferation in acute myeloid leukemia (AML) cells | Knockdown of FTO suppresses tumor progression[5] | High |
| Metabolism | Altered cellular energy balance | Knockdown of FTO disrupts cellular energy balance in a cell-type specific manner[6] | High |
| Organismal Phenotype (Mouse Models) | |||
| Body Weight/Composition | Potential for reduced body weight (as an anti-obesity agent) | Postnatal growth retardation and reduced body mass[7][8] | Moderate (differences in developmental vs. adult effects) |
| Cancer Progression | Inhibition of tumor growth in xenograft models | Genetic depletion of FTO suppresses tumor progression[5] | High |
| Human Genetic Association (GWAS) | N/A (Pharmacological intervention) | SNPs in FTO are strongly associated with increased Body Mass Index (BMI) and obesity risk[9][10][11] | Provides rationale for targeting FTO in obesity |
Experimental Protocols
To achieve a rigorous cross-validation, well-defined experimental protocols are necessary. Below is a detailed methodology for a key experiment comparing the effects of this compound treatment with FTO knockout in a cancer cell line.
Experimental Protocol: Comparative Analysis of this compound Treatment and FTO Knockout on Cancer Cell Proliferation
Objective: To determine if the pharmacological inhibition of FTO by this compound phenocopies the genetic knockout of FTO in terms of cancer cell proliferation.
1. Cell Culture:
- Human acute myeloid leukemia (AML) cell line (e.g., MOLM-13) will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
2. Generation of FTO Knockout Cell Line via CRISPR-Cas9:
- sgRNA Design: Two single guide RNAs (sgRNAs) targeting exon 3 of the human FTO gene will be designed using an online CRISPR design tool.
- Lentiviral Transduction: The sgRNAs will be cloned into a lentiviral vector co-expressing Cas9 and a selectable marker (e.g., puromycin (B1679871) resistance). Lentivirus will be produced in HEK293T cells and used to infect the AML cell line.
- Selection and Clonal Isolation: Transduced cells will be selected with puromycin. Single-cell clones will be isolated by limiting dilution in 96-well plates.
- Validation of Knockout: Genomic DNA will be extracted from the clones. The targeted region will be amplified by PCR and sequenced (Sanger sequencing) to confirm the presence of insertion/deletion mutations. FTO protein knockout will be confirmed by Western blot analysis. A detailed protocol for CRISPR/Cas9 gene editing can be adapted from established guidelines[12][13][14].
3. This compound Treatment:
- The parental (wild-type) AML cell line will be treated with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO).
4. Proliferation Assay (MTS Assay):
- Wild-type, vehicle-treated, this compound-treated, and FTO knockout cells will be seeded in 96-well plates at a density of 5,000 cells per well.
- Cell proliferation will be measured at 24, 48, and 72 hours using a CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).
- Absorbance will be measured at 490 nm using a plate reader.
5. Data Analysis:
- The proliferation rates of the different experimental groups will be calculated and plotted.
- Statistical significance between the proliferation of this compound-treated cells and FTO knockout cells compared to their respective controls will be determined using a Student's t-test or ANOVA. A p-value of <0.05 will be considered significant.
Mandatory Visualizations
Diagrams are crucial for illustrating complex workflows and relationships. The following diagrams were generated using the DOT language.
Caption: Workflow for cross-validating a pharmacological inhibitor with a genetic model.
Caption: Simplified signaling pathway illustrating FTO's role and points of intervention.
Conclusion
The cross-validation of pharmacological data with genetic models provides a powerful strategy for increasing confidence in a drug target. By demonstrating that the pharmacological inhibition of a target (e.g., FTO with this compound) recapitulates the phenotype of its genetic perturbation, researchers can build a more compelling case for the on-target mechanism of action. This integrated approach, combining chemical biology and genetics, is invaluable for de-risking drug discovery programs and accelerating the development of novel therapeutics.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | FTO – A Common Genetic Basis for Obesity and Cancer [frontiersin.org]
- 4. Frontiers | FTO Knockout Causes Chromosome Instability and G2/M Arrest in Mouse GC-1 Cells [frontiersin.org]
- 5. Targeting FTO for cancer therapy and more - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockdown of the Fat Mass and Obesity Gene Disrupts Cellular Energy Balance in a Cell-Type Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Fat Mass and Obesity Associated Gene FTO Functions in the Brain to Regulate Postnatal Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adult Onset Global Loss of the Fto Gene Alters Body Composition and Metabolism in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-Wide Association Scan Shows Genetic Variants in the FTO Gene Are Associated with Obesity-Related Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The bigger picture of FTO: the first GWAS-identified obesity gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR Validated Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
assessing the specificity of FB23 against other demethylases
A Comparative Analysis of FB23's Specificity Against Other Demethylases for Researchers, Scientists, and Drug Development Professionals
This compound is a potent and selective small-molecule inhibitor of the FTO (fat mass and obesity-associated) protein, an RNA demethylase that plays a critical role in various cellular processes and has been implicated in diseases such as acute myeloid leukemia (AML).[1][2][3] This guide provides a comprehensive comparison of this compound's specificity against other demethylases, supported by experimental data and detailed protocols to aid researchers in their investigations.
Performance Comparison
This compound and its derivative, this compound-2, have been shown to be highly selective for FTO. Experimental evidence demonstrates that these compounds exhibit minimal to no inhibitory activity against other closely related AlkB homolog demethylases, such as ALKBH5, as well as a panel of histone demethylases.[1]
Table 1: Specificity of this compound and this compound-2 Against a Panel of Demethylases
| Demethylase Target | This compound Inhibition | This compound-2 Inhibition | Reference |
| RNA Demethylases | |||
| FTO | Potent (IC50 = 60 nM) | Potent (IC50 = 2.6 µM) | [1] |
| ALKBH5 | No significant inhibition | No significant inhibition | [1] |
| Histone Demethylases | |||
| LSD1 | No significant inhibition | No significant inhibition | [1] |
| JMJD2A | No significant inhibition | No significant inhibition | [1] |
| JMJD3 | No significant inhibition | No significant inhibition | [1] |
| JARID1A | No significant inhibition | No significant inhibition | [1] |
| FBXL11 | No significant inhibition | No significant inhibition | [1] |
Experimental Protocols
To facilitate the independent verification and further investigation of this compound's specificity, detailed protocols for key experimental assays are provided below.
In Vitro FTO Demethylase Activity Assay
This assay measures the ability of a compound to inhibit the demethylation of an m6A-containing RNA substrate by recombinant FTO enzyme.
Materials:
-
Recombinant FTO protein
-
m6A-methylated RNA substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)
-
This compound or other test compounds
-
Detection reagent (e.g., a commercial kit for measuring formaldehyde (B43269), a byproduct of demethylation)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, m6A-methylated RNA substrate, and recombinant FTO enzyme.
-
Add this compound or other test compounds at various concentrations to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the amount of formaldehyde produced using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
In Vitro Histone Demethylase Activity Assay (General Protocol)
This protocol can be adapted for various histone demethylases to assess the off-target effects of inhibitors.
Materials:
-
Recombinant histone demethylase (e.g., LSD1, JMJD2A)
-
Methylated histone peptide substrate specific for the enzyme
-
Assay buffer (will vary depending on the enzyme, but typically contains a buffer, cofactors like Fe(II) and α-ketoglutarate for JmjC domain-containing demethylases, or FAD for LSD1)
-
This compound or other test compounds
-
Detection method (e.g., antibody-based detection of the demethylated product, or mass spectrometry)
Procedure:
-
Set up a reaction containing the assay buffer, methylated histone peptide substrate, and the specific recombinant histone demethylase.
-
Introduce this compound or other test compounds at a range of concentrations.
-
Incubate the reaction under optimal conditions for the enzyme (temperature and time).
-
Terminate the reaction and quantify the extent of demethylation using a pre-validated detection method.
-
Analyze the data to determine if the test compound inhibits the activity of the histone demethylase.
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay is used to confirm the direct binding of a small molecule to its target protein in a cellular context.
Materials:
-
Cell lysate from cells of interest
-
This compound or other test compounds
-
Protease (e.g., thermolysin)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein (e.g., anti-FTO)
Procedure:
-
Treat cell lysates with either the test compound (this compound) or a vehicle control.
-
Incubate to allow for binding.
-
Subject the lysates to limited proteolysis with a protease. The binding of the small molecule is expected to stabilize the target protein, making it less susceptible to digestion.
-
Stop the digestion and separate the protein fragments by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein to visualize the extent of protein degradation. A higher amount of full-length protein in the compound-treated sample compared to the control indicates binding.
Visualizations
The following diagrams illustrate the FTO signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: FTO Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Specificity.
References
Validating FB23-Induced Apoptosis: A Comparative Guide to Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FB23, a novel apoptosis-inducing agent, with established alternatives. We present supporting experimental data, detailed protocols for apoptosis validation using Annexin V staining, and visual representations of the underlying molecular mechanisms to facilitate your research and development endeavors.
This compound: A Targeted Approach to Inducing Apoptosis
This compound is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an mRNA N6-methyladenosine (m6A) demethylase.[1][2] By inhibiting FTO, this compound and its analogue, this compound-2, have been shown to induce apoptosis in acute myeloid leukemia (AML) cells, highlighting its potential as a targeted therapeutic agent.[1][2]
Performance Comparison: this compound vs. Standard Apoptosis Inducers
To objectively evaluate the efficacy of this compound in inducing apoptosis, we have compiled quantitative data from studies utilizing Annexin V staining. The following tables compare the percentage of apoptotic cells in AML cell lines treated with this compound-2 against well-established apoptosis inducers: staurosporine, etoposide, and doxorubicin.
Data Presentation: Apoptosis Induction in AML Cell Lines
Table 1: this compound-2 Induced Apoptosis in AML Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| NB4 | 5 | 48 | ~25% |
| NB4 | 10 | 48 | ~40% |
| MONOMAC6 | 10 | 72 | ~30% |
| MONOMAC6 | 20 | 72 | ~50% |
Data is estimated from graphical representations in the cited literature and should be considered indicative.
Table 2: Staurosporine-Induced Apoptosis in Leukemia Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| KG-1 | 1 | 6 | ~50% |
| U-937 | 1 | 24 | ~40% |
| MOLT-4 | 0.2 | 4 | ~27% |
Table 3: Etoposide-Induced Apoptosis in Leukemia Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| HL-60 | 10 | 4 | ~22.5% |
| U-937 | 2 | 18 | ~15-30% |
Table 4: Doxorubicin-Induced Apoptosis in AML Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| MOLM-13 | 0.5 | 48 | Significant increase vs. control |
| MOLM-13 | 1 | 48 | Significant increase vs. control |
| U-937 | 0.5 | 48 | Moderate increase vs. control |
Experimental Protocols
A detailed and standardized protocol is crucial for the accurate and reproducible assessment of apoptosis. Below is a comprehensive methodology for Annexin V staining followed by flow cytometry, synthesized from established protocols.
Detailed Protocol: Validation of Apoptosis with Annexin V Staining
Materials:
-
This compound or other apoptosis-inducing agent
-
AML cell lines (e.g., NB4, MONOMAC6)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
1X Annexin V Binding Buffer (user-prepared or from a kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed AML cells in a 6-well plate at a density of 2 x 10^5 cells/well in complete culture medium.
-
Incubate for 24 hours to allow cells to acclimate.
-
Treat cells with varying concentrations of this compound or the desired apoptosis inducer for the specified duration (e.g., 24, 48, 72 hours). Include an untreated control group.
-
-
Cell Harvesting:
-
Carefully collect the cells, including any floating cells in the supernatant, into 15 mL conical tubes.
-
Wash the wells with cold PBS and add to the respective tubes to ensure all cells are collected.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant carefully without disturbing the cell pellet.
-
-
Staining:
-
Wash the cells twice with cold PBS, centrifuging and decanting the supernatant after each wash.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI or 7-AAD staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).
-
Collect data for at least 10,000 events per sample.
-
Set up compensation controls using single-stained samples to correct for spectral overlap.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Mandatory Visualizations
To provide a clear understanding of the experimental process and the molecular pathways involved, we have generated the following diagrams using the DOT language.
Caption: Workflow for Apoptosis Detection using Annexin V Staining.
Caption: this compound-Induced Apoptosis Signaling Pathway.
Conclusion
This compound presents a promising targeted approach for inducing apoptosis, particularly in AML cells, by inhibiting the FTO demethylase. The validation of its apoptotic effects can be robustly achieved using Annexin V staining followed by flow cytometry. This guide provides the necessary comparative data and detailed protocols to aid researchers in their investigation of this compound and other novel apoptosis-inducing compounds. The provided visual workflows and pathway diagrams offer a clear conceptual framework for these experimental and molecular processes.
References
Safety Operating Guide
Standard Operating Procedure: FB23 Disposal
Disclaimer: The following procedures are generalized guidelines for the disposal of a hazardous chemical, referred to herein as FB23. No specific Safety Data Sheet (SDS) for a compound designated "this compound" was found. Therefore, researchers, scientists, and drug development professionals must consult the specific SDS for any chemical they intend to dispose of and adhere to all federal, state, and local regulations.[1][2]
This document provides essential safety and logistical information for the proper disposal of the hypothetical hazardous chemical this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
Closed-toe shoes
In case of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[3]
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[4]
This compound Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Do not mix this compound waste with other incompatible chemicals. Store it in a designated and properly labeled waste container.[5]
-
Use a container made of a material compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[6]
-
Ensure the waste container is in good condition, with no leaks or cracks, and is kept tightly closed when not in use.[5]
Step-by-Step Disposal Procedure
-
Waste Identification: All waste containing this compound must be treated as hazardous waste.[5]
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal Request:
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound hazardous waste.
Quantitative Disposal Parameters
The following table outlines hypothetical quantitative parameters for the disposal of this compound. These are for illustrative purposes only. Always refer to the specific SDS for accurate information.
| Parameter | Value/Guideline | Notes |
| pH Range for Neutralization | 6.0 - 8.0 | The pH of the this compound waste should be adjusted to this range before it can be considered for any further treatment as per protocol. |
| Maximum Container Volume | 20 Liters (5 Gallons) | To ensure safe handling and transportation. |
| Storage Time Limit | 90 days | Maximum time allowed for accumulation of hazardous waste in a satellite accumulation area before EHS pickup. |
| Concentration for Bulk Disposal | > 1% w/v | Solutions with this compound concentration above this limit must be disposed of as bulk hazardous waste. |
Experimental Protocol: Neutralization of this compound Waste
This protocol describes a hypothetical method for neutralizing acidic this compound waste in a laboratory setting prior to disposal. This is a generalized procedure and may not be suitable for all forms of this compound waste. A risk assessment should be performed before carrying out this procedure.
Objective: To neutralize acidic this compound waste to a pH between 6.0 and 8.0.
Materials:
-
Acidic this compound waste solution
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
pH meter or pH strips
-
Stir plate and magnetic stir bar
-
Appropriate fume hood
-
Personal Protective Equipment (as listed in Section 1)
Procedure:
-
Place the container of acidic this compound waste in a fume hood on a stir plate.
-
Add a magnetic stir bar to the container and begin gentle stirring.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Slowly add the 5% sodium bicarbonate solution to the this compound waste while continuously monitoring the pH.
-
Caution: The addition of sodium bicarbonate to an acidic solution may cause gas evolution (CO₂). Add the bicarbonate solution slowly to control the rate of reaction and prevent splashing.
-
Continue adding the sodium bicarbonate solution until the pH of the mixture stabilizes between 6.0 and 8.0.
-
Once the desired pH is reached, stop adding the bicarbonate solution and allow the mixture to stir for another 10 minutes to ensure the reaction is complete.
-
The neutralized this compound waste should then be transferred to a properly labeled hazardous waste container for disposal by EHS.
Neutralization Reaction Pathway
Caption: Hypothetical neutralization pathway of acidic this compound waste.
References
- 1. acs.org [acs.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. beaufort.tricare.mil [beaufort.tricare.mil]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling FB23
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling FB23, a potent and selective FTO demethylase inhibitor. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, thereby minimizing risks of exposure and environmental contamination. Adherence to these guidelines is essential for maintaining a safe laboratory environment.
I. Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as an irritant. All personnel must be familiar with the hazards outlined below before commencing any work with this compound.
Globally Harmonized System (GHS) Classification:
-
Signal Word: Danger
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
H411: Toxic to aquatic life with long lasting effects.
-
The following table summarizes key quantitative and safety information for this compound:
| Parameter | Value | Reference |
| Chemical Name | 2-[[2,6-dichloro-4-(3,5-dimethyl-4-isoxazolyl)phenyl]amino]-benzoic acid | [1] |
| CAS Number | 2243736-35-6 | [1] |
| Molecular Formula | C18H14Cl2N2O3 | [1] |
| Molecular Weight | 377.22 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO (e.g., 125 mg/mL with ultrasonic assistance) | [3] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [3] |
| Storage (In Solvent) | -80°C for up to 2 years; -20°C for up to 1 year | [3] |
| Purity | ≥98% |
II. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact with this compound. The required level of protection depends on the specific procedure being performed.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with safety glasses.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile gloves).- Disposable sleeves. | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is crucial. |
| Solution Preparation and Handling | - Chemical fume hood or other certified ventilated enclosure.- Standard lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
| General Laboratory Operations | - Standard lab coat.- Safety glasses.- Nitrile gloves. | Basic protection against accidental contact. |
III. Experimental Protocol: Safe Handling of this compound
The following step-by-step procedure outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Area Setup:
- Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
- Ensure the work area is clean and free of clutter.
- Verify that the fume hood is functioning correctly.
- Prepare a spill kit and ensure it is readily accessible. The kit should contain absorbent materials, appropriate deactivating agents (if known), and waste disposal bags.
- Assemble all necessary equipment and reagents before handling the compound.
2. Donning PPE:
- Put on the appropriate PPE as specified in the table above, based on the task to be performed.
- Ensure gloves are intact and properly fitted.
3. Weighing and Solution Preparation:
- When handling the solid form of this compound, perform all weighing operations within a chemical fume hood or a balance enclosure to minimize inhalation exposure.
- Use dedicated spatulas and weighing boats.
- To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the pre-weighed this compound powder to avoid splashing.[3] If necessary, use an ultrasonic bath to aid dissolution.[3]
4. Experimental Use:
- Conduct all experiments involving this compound within a chemical fume hood.
- Avoid direct contact with skin, eyes, and clothing.
- Keep containers of this compound closed when not in use.
5. Decontamination:
- After completing the work, decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable cleaning agent (e.g., 70% ethanol), followed by water.
- Wipe down the interior of the fume hood.
6. Doffing PPE:
- Remove PPE in a manner that avoids self-contamination.
- Remove gloves first, followed by the lab coat and then eye/face protection.
- Wash hands thoroughly with soap and water after removing all PPE.
IV. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[4]
-
Solid Waste:
-
Collect all contaminated solid waste, including unused this compound powder, pipette tips, weighing boats, and contaminated PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.[5]
-
-
Waste Storage:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of all this compound-contaminated waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
V. Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill:
-
Evacuate the area and restrict access.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
-
VI. Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
